GR 94800 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H62F3N9O10 |
|---|---|
Molecular Weight |
1018.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H61N9O8.C2HF3O2/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33;3-2(4,5)1(6)7/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63);(H,6,7)/t30-,31-,37-,38+,39-,40-,41+;/m0./s1 |
InChI Key |
QCTSZGZYGIQNSH-YWXKTOGISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antagonistic Action of GR 94800 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 94800 trifluoroacetate (TFA) is a potent and highly selective peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides an in-depth analysis of the mechanism of action of GR 94800 TFA, presenting key pharmacological data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the NK2 Receptor
This compound exerts its pharmacological effect by competitively binding to the NK2 receptor, thereby preventing the binding and subsequent signal transduction of its endogenous agonist, neurokinin A (NKA).[1][2] As a competitive antagonist, this compound does not elicit a biological response on its own but effectively blocks the receptor's activation by NKA. This antagonistic action has been demonstrated in functional assays where this compound abolishes NKA-induced physiological responses.
Pharmacological Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Receptor Subtype | Species/Tissue | Reference |
| pKB | 9.6 | NK2 | - | [1] |
| 6.4 | NK1 | - | [1] | |
| 6.0 | NK3 | - | [1] | |
| pIC50 | 8.4 - 9.5 | NK2 | Rat fundus, colon, bladder, and vas deferens membranes | [2] |
Note: The pKB value is the negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, providing a measure of its potency. A higher pKB value indicates greater potency. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50) in a competitive binding assay.
The NK2 Receptor Signaling Cascade
The NK2 receptor, a member of the rhodopsin-like GPCR family, primarily couples to the Gq class of G-proteins. Upon activation by an agonist like NKA, a conformational change in the receptor activates the associated Gq protein. This initiates a downstream signaling cascade that ultimately leads to a physiological response. This compound, by blocking the initial agonist binding, prevents the initiation of this cascade.
The canonical signaling pathway of the NK2 receptor involves:
-
Gq Protein Activation: The activated Gq protein exchanges GDP for GTP.
-
Phospholipase C (PLC) Activation: The α-subunit of the activated Gq protein stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction.
Recent evidence also suggests that the NK2 receptor can couple to other signaling pathways, including the Gs pathway, which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), and β-arrestin-mediated signaling, which can lead to receptor desensitization, internalization, and activation of distinct downstream effectors.
Experimental Protocols
The characterization of this compound as an NK2 receptor antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to quantify its ability to block agonist-induced responses.
Radioligand Competitive Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK2 receptor.
-
Objective: To determine the binding affinity (Ki or pIC50) of this compound for the NK2 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the NK2 receptor (e.g., CHO-K1 cells).
-
Radiolabeled NK2 receptor agonist, such as [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]neurokinin A-(4-10).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled NK2 receptor agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the NK2 receptor agonist, NKA.
-
Objective: To determine the functional potency (pA2 or IC50) of this compound as an NK2 receptor antagonist.
-
Materials:
-
Whole cells expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Neurokinin A (NKA) as the agonist.
-
This compound at various concentrations.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of NKA (typically the EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by the reduction in the NKA-induced fluorescence signal.
-
The IC50 value for the inhibition of the NKA response is calculated. For a competitive antagonist, a Schild analysis can be performed by measuring the rightward shift of the NKA concentration-response curve in the presence of different concentrations of this compound to determine the pA2 value.
-
Experimental Workflow for Antagonist Characterization
The pharmacological characterization of a novel compound like this compound as a receptor antagonist typically follows a logical progression of experiments.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the neurokinin-2 receptor. Its mechanism of action involves the direct blockade of NKA binding, thereby inhibiting the canonical Gq-PLC-IP3-Ca2+ signaling pathway. The quantitative data from both binding and functional assays confirm its high affinity and potency at the NK2 receptor with significant selectivity over other neurokinin receptor subtypes. This in-depth understanding of its mechanism of action is crucial for its application as a research tool and for the development of novel therapeutics targeting the NK2 receptor.
References
GR 94800 TFA: A Potent and Selective NK2 Receptor Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GR 94800 TFA is a potent and highly selective peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) predominantly activated by the tachykinin neuropeptide, neurokinin A (NKA).[1][2][3][4][5][6][7] As a member of the tachykinin receptor family, the NK2 receptor is implicated in a variety of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, and nociception.[8] Consequently, selective NK2 receptor antagonists like this compound represent valuable pharmacological tools for investigating the role of the NK2 receptor in these processes and hold therapeutic potential for conditions such as asthma, irritable bowel syndrome (IBS), and other inflammatory disorders.[9][10][11][12] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its potential research applications.
Introduction to this compound
GR 94800 is a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2.[6] The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides, enhancing their stability and solubility. This compound acts as a competitive antagonist at the NK2 receptor, effectively blocking the binding and subsequent signaling of the endogenous ligand, NKA.[1] Its high affinity and selectivity for the NK2 receptor over other tachykinin receptors (NK1 and NK3) make it an invaluable tool for elucidating the specific functions of the NK2 receptor subtype.[1][2][3][4][5][6][7]
Mechanism of Action and Signaling Pathways
The NK2 receptor is a canonical G-protein coupled receptor that primarily signals through the Gq and Gs alpha subunits.[9] Antagonism by this compound competitively inhibits the binding of NKA, thereby preventing the activation of these downstream signaling cascades.
NK2 Receptor Signaling
Upon activation by NKA, the NK2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling pathways initiated by NK2 receptor activation are:
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for smooth muscle contraction.[13]
-
Gs Pathway: The NK2 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]
-
MAPK/ERK Pathway: Downstream of G-protein activation, the NK2 receptor can also modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in cell proliferation and differentiation.[14]
-
NF-κB Pathway: Evidence also suggests a role for the NK2 receptor in activating the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[14]
By blocking NKA binding, this compound effectively inhibits these signaling events, leading to the attenuation of NK2 receptor-mediated physiological responses.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been determined in various in vitro preparations. The following tables summarize the available quantitative data.
Table 1: Antagonist Potency of GR 94800 at Tachykinin Receptors
| Receptor | pKB Value | Reference(s) |
| NK2 | 9.6 | [1][2][3][5][6][7] |
| NK1 | 6.4 | [1][2][3][5][6][7] |
| NK3 | 6.0 | [1][2][3][5][6][7] |
pKB is the negative logarithm of the molar concentration of an antagonist that requires a 2-fold increase in the agonist concentration to produce the same response.
Table 2: Functional Antagonist Activity of GR 94800 in Different Tissues
| Tissue | Species | Agonist | pA2 Value | Reference(s) |
| Spinal Cord | Rat | [βAla8]NKA(4-10) | 6.0 ± 0.4 | [6] |
| Spinal Cord | Gerbil | [βAla8]NKA(4-10) | 5.4 ± 0.3 | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a 2-fold increase in the agonist concentration to elicit the original response. It is a measure of the potency of a competitive antagonist.
Table 3: Comparative Binding Affinities of NK2 Receptor Ligands
| Compound | Tissue/Cell Line | Radioligand | pIC50 / pKi | Reference(s) |
| GR 94800 | Rat Fundus, Colon, Bladder, Vas Deferens | [¹²⁵I][Lys⁵,Tyr(I²)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | 8.4 - 9.5 (pIC50) | [15] |
| Neurokinin A | Rat Fundus, Colon, Bladder, Vas Deferens | [¹²⁵I][Lys⁵,Tyr(I²)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | High Affinity | [15] |
| Ibodutant | Human Colon Smooth Muscle | [¹²⁵I]NKA | 9.9 (pKi) | [6] |
| Saredutant | Human Colon Smooth Muscle | [¹²⁵I]NKA | 9.2 (pKi) | [6] |
| Nepadutant | Human Colon Smooth Muscle | [¹²⁵I]NKA | 8.4 (pKi) | [6] |
pIC50 is the negative logarithm of the concentration of an unlabeled drug that inhibits 50% of the specific binding of a radioligand. pKi is the negative logarithm of the inhibition constant (Ki), which represents the affinity of the unlabeled drug for the receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the NK2 receptor.
Materials:
-
Cell membranes expressing the NK2 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]-Neurokinin A or a selective [¹²⁵I]-labeled NK2 agonist
-
This compound (unlabeled competitor)
-
Non-specific binding control: High concentration of unlabeled Neurokinin A
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the NK2 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of airway inflammation and airway smooth muscle remodelling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemiSCREEN™ Membrane Preparation Recombinant Human NK2 Tachykinin Receptor | HTS144M [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNFα enhances force generation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (nepadutant) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 15. researchgate.net [researchgate.net]
The Role of Tachykinin NK2 Receptors in Neurogenic Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the tachykinin neurokinin-2 (NK2) receptor's function in neurogenic inflammation. It covers the fundamental signaling pathways, key experimental findings, and detailed methodologies used in the field.
Introduction to Tachykinins and Neurogenic Inflammation
Tachykinins are a family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are widely distributed throughout the central and peripheral nervous systems.[1][2] They are released from capsaicin-sensitive sensory C-fibers upon stimulation by various agents, triggering a localized inflammatory response known as "neurogenic inflammation".[1][3] This process is characterized by vasodilation, increased microvascular permeability (plasma extravasation), smooth muscle contraction, and the recruitment of inflammatory cells.[1][4][5]
The effects of tachykinins are mediated by three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. While SP shows the highest affinity for the NK1 receptor, NKA preferentially binds to and activates the NK2 receptor.[6][7][8] The NK2 receptor is critically involved in several components of neurogenic inflammation, particularly smooth muscle contraction and, in certain tissues, plasma extravasation and visceral hypersensitivity.[1][6][9] Understanding the specific role of the NK2 receptor is crucial for developing targeted therapeutics for inflammatory conditions such as asthma, irritable bowel syndrome (IBS), and chronic pain.[9][10][11]
The NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by its primary ligand, NKA, initiates a well-defined intracellular signaling cascade. As a Gq-protein coupled receptor, its activation leads to the stimulation of phospholipase C (PLC).[7][12]
Key Signaling Steps:
-
Ligand Binding: NKA binds to the extracellular domain of the NK2 receptor, inducing a conformational change.[12]
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq-α subunit stimulates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13]
-
Downstream Effects:
The culmination of this cascade is a physiological response specific to the cell type, such as smooth muscle contraction in the airways and gut, or increased vascular permeability.[6]
Quantitative Data on NK2 Receptor Function
Experimental studies have quantified the contribution of NK2 receptors to various aspects of neurogenic inflammation. The following tables summarize key findings from preclinical models.
Table 1: NK2 Receptor-Mediated Vasodilation and Plasma Extravasation
| Tissue | Species | Agonist/Stimulus | Measurement | Result | Antagonist Effect | Reference |
| Knee Joint | Rat | NK2 Agonist ([Nle¹⁰]-NKA₄₋₁₀) | Vasodilation (Voltage Increase) | Normal: 0.46 V increase from 3.38 V baselineInflamed: 1.97 V increase from 6.31 V baseline | Abolished by FK888 (NK1/NK2 antagonist) | [14] |
| Knee Joint | Rat | NK2 Agonist ([Nle¹⁰]-NKA₄₋₁₀) | Plasma Extravasation | Small, significant effect only at high concentration (330 µM) | N/A | [15] |
| Dura Mater | Rat & Guinea Pig | Electrical Trigeminal Stimulation | Plasma Extravasation | No inhibition by SR 48968 (selective NK2 antagonist) | NK1 antagonist GR82334 significantly blocked the response | [16] |
| Lower Airways | Guinea Pig | NK2 Agonist ([β-Ala⁸]NKA₄₋₁₀) | Plasma Extravasation ([¹²⁵I]-Fibrinogen) | Dose-dependent increase in secondary bronchi and intraparenchymal airways | SR 48968 caused dose-dependent inhibition | [17][18] |
| Trachea/Main Bronchi | Guinea Pig | Neurokinin A (NKA) | Plasma Extravasation ([¹²⁵I]-Fibrinogen) | Dose-dependent increase | SR 48968 had no effect; mediated by NK1 receptors | [17][18] |
Table 2: NK2 Receptor Role in Visceral Hypersensitivity
| Model | Species | Stimulus | Measurement | Effect of NK2 Antagonist (MEN 11420) | Reference |
| Basal Sensitivity | Rat | Rectal Distension (RD) | Abdominal Contractions | Dose-dependently reduced response to RD | [19][20] |
| TNBS-induced Inflammation | Rat | Rectal Distension (RD) | Allodynia (threshold lowered to 0.4 ml) | Reduced or suppressed allodynia | [19][20] |
| Restraint Stress | Rat | Rectal Distension (RD) | Allodynia | Reduced (49%) or suppressed allodynia | [19][20] |
Table 3: NK2 Receptor Localization in Human Colon
| Location | Neuronal Soma (% Positive) | Nerve Varicosities (% Positive) | Key Colocalized Neurotransmitters in Varicosities | Reference |
| Myenteric Plexus | 71.8% | 59.8% | VIP (80.9%), NOS (77.9%) | [21] |
| Circular Muscle | N/A | 49.6% | N/A | [21] |
| Longitudinal Muscle | N/A | 45.3% | N/A | [21] |
Key Experimental Protocols
The study of NK2 receptors in neurogenic inflammation relies on specific and reproducible experimental models.
Measurement of Plasma Extravasation
This protocol quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of inflammation.
Principle: An intravenously injected dye (Evans Blue) or radiolabeled protein (e.g., [¹²⁵I]-albumin) binds to plasma albumin. Following an inflammatory stimulus, the amount of dye or radioactivity that has extravasated into a specific tissue is measured.[22]
Detailed Methodology (Evans Blue Method):
-
Animal Preparation: Anesthetize a rodent (e.g., rat, guinea pig).
-
Dye Injection: Administer Evans Blue dye (e.g., 50 mg/kg) intravenously via a tail or femoral vein. The dye binds to serum albumin.[22]
-
Stimulation: After allowing the dye to circulate (approx. 5-10 minutes), apply the inflammatory stimulus. This can be a local injection of an NK2 agonist, capsaicin, or electrical nerve stimulation.[16][23]
-
Tissue Collection: After a set time (e.g., 20-30 minutes), perfuse the animal with saline to remove intravascular dye. Carefully dissect the tissue of interest (e.g., skin, dura mater, airway segment).
-
Dye Extraction: Incubate the tissue in a solvent (e.g., formamide) at an elevated temperature (e.g., 60°C) for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm). Compare the readings to a standard curve to determine the amount of extravasated dye (e.g., in µg per mg of tissue).
Assessment of Visceral Hypersensitivity
This model is used to study pain and discomfort originating from internal organs, a key symptom in conditions like IBS where NK2 receptors are implicated.[9][19]
Principle: A balloon is inserted into the rectum or colon of a conscious rat and inflated to various pressures or volumes. The animal's behavioral response (visceromotor response), typically abdominal muscle contractions, is quantified as a measure of visceral sensitivity.[19]
Detailed Methodology (Colorectal Distension in Rats):
-
Animal Preparation: Rats are lightly anesthetized to allow for the insertion of a flexible balloon catheter into the distal colon. Electrodes are implanted into the abdominal musculature to record electromyographic (EMG) activity. Animals are allowed to recover fully.
-
Experimental Setup: The conscious rat is placed in a small, restrictive cage to limit movement. The catheter is connected to a distension control device (barostat).
-
Distension Protocol: The balloon is inflated in stepwise increments of pressure or volume (e.g., 0.4 ml steps from 0 to 1.6 ml).[19][20] Each distension step is maintained for a set duration (e.g., 10-20 seconds) followed by a rest period.
-
Data Acquisition: The number of abdominal contractions (visceromotor response) is counted visually or the EMG signal is recorded and quantified during each distension period.
-
Pharmacological Intervention: To test the role of NK2 receptors, a selective antagonist (e.g., MEN 11420) is administered intravenously before the distension protocol begins.[19][20] The resulting changes in the pressure/volume-response curve are analyzed.
Logical Relationships in Neurogenic Inflammation
The NK2 receptor acts in concert with other tachykinin receptors, primarily the NK1 receptor, to orchestrate the full spectrum of neurogenic inflammation. Their roles can be distinct or overlapping depending on the tissue.
-
Sensory Nerve Activation: A noxious stimulus (chemical, thermal, mechanical) activates C-fiber terminals.
-
Tachykinin Release: Both SP and NKA are co-released from these nerve endings.[1][24]
-
Receptor Activation & Effects:
-
SP -> NK1 Receptor: This interaction is the primary driver of plasma extravasation and vasodilation in many tissues, acting on vascular endothelial cells.[1][24][25]
-
NKA -> NK2 Receptor: This pathway is the main mediator of smooth muscle contraction (bronchoconstriction, gut motility).[1][24] In some tissues, like the guinea pig lower airways, it also contributes significantly to plasma extravasation.[17][18]
-
Crosstalk: There is evidence of receptor crosstalk and heterodimerization, where NK2 receptors can negatively modulate NK1 receptor signaling.[26]
-
Conclusion and Future Directions
The tachykinin NK2 receptor is a key component of the neurogenic inflammatory response. Its activation by NKA predominantly drives smooth muscle contraction and contributes to visceral hypersensitivity, with a more variable role in plasma extravasation that appears to be tissue- and species-specific. The development of selective NK2 receptor antagonists has been a major focus for treating diseases with a neurogenic inflammatory component, such as asthma and IBS.[9][11]
While preclinical data are robust, the translation to clinical efficacy has been challenging. Future research should focus on:
-
Receptor Heterodimerization: Investigating the interplay between NK1 and NK2 receptors and how their potential dimerization affects signaling and physiological outcomes.[26]
-
Tissue-Specific Expression: A deeper understanding of the differential expression and function of NK2 receptors in healthy versus diseased tissues.
-
Biased Agonism: Exploring whether different ligands can bias the NK2 receptor to signal through specific downstream pathways, offering a more refined therapeutic approach.
This guide provides a foundational understanding of the NK2 receptor's role, offering a platform for further research and drug development in the field of neuro-inflammation.
References
- 1. Role of tachykinin NK2-receptor activation in the allergen-induced late asthmatic reaction, airway hyperreactivity and airway inflammatory cell influx in conscious, unrestrained guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-2 Receptor, NK2 R, Tachykinin receptor 1, TAC1R, Substance K receptor or SP K antibody [neuromics.com]
- 8. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway inflammation and tachykinins: prospects for the development of tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 12. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Characterization of tachykinin receptors mediating plasma extravasation and vasodilatation in normal and acutely inflamed knee joints of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific neurokinin receptors mediate plasma extravasation in the rat knee joint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the role of tachykinin NK1, NK2 receptors and CGRP receptors in neurogenic plasma protein extravasation in dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NK2 receptors mediate plasma extravasation in guinea-pig lower airways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurokinin receptors subserving plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of tachykinin NK2 receptors in normal and altered rectal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. role-of-tachykinin-nk2-receptors-in-normal-and-altered-rectal-sensitivity-in-rats - Ask this paper | Bohrium [bohrium.com]
- 21. Qualitative and quantitative analysis of tachykinin NK2 receptors in chemically defined human colonic neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jneurosci.org [jneurosci.org]
- 24. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. neurokinin-receptor-antagonists - Ask this paper | Bohrium [bohrium.com]
- 26. researchgate.net [researchgate.net]
GR 94800 TFA: A Technical Guide for Respiratory Tract Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 94800 TFA is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, particularly neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). They mediate a range of effects including bronchoconstriction, airway hyperresponsiveness, and neurogenic inflammation. This technical guide provides an in-depth overview of this compound as a key research tool for investigating the role of the NK2 receptor in respiratory tract pharmacology. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in both in vitro and in vivo models, and a schematic of the NK2 receptor signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of respiratory science.
Introduction to this compound and the Tachykinin NK2 Receptor
Tachykinin NK2 receptors are predominantly located on the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts.[1] The endogenous ligand for the NK2 receptor is neurokinin A (NKA), a neuropeptide released from sensory nerve endings in the airways.[2] Activation of NK2 receptors in the respiratory tract leads to potent bronchoconstriction, a key feature of asthma.[1][2] Consequently, NK2 receptor antagonists have been a focus of research for the development of novel therapies for obstructive airway diseases.
This compound is a selective and high-affinity peptide antagonist for the NK2 receptor. Its utility in respiratory pharmacology lies in its ability to specifically block the effects of NKA, allowing for the elucidation of the physiological and pathological roles of the NK2 receptor in the airways.
Pharmacological Profile of this compound
The selectivity and potency of this compound have been determined through radioligand binding assays. These studies have established its high affinity for the NK2 receptor with significantly lower affinity for the NK1 and NK3 receptor subtypes.
| Receptor Subtype | pKB Value |
| NK2 | 9.6 [3] |
| NK1 | 6.4[3] |
| NK3 | 6.0[3] |
| Table 1: Receptor Binding Affinity of this compound. |
In functional assays, GR 94800 has been shown to effectively antagonize NK2 receptor-mediated responses. For instance, in studies using electrical field stimulation (EFS) to induce tachykinin release, GR 94800 at a concentration of 1 µM significantly reduced the resulting smooth muscle contraction.[3]
Tachykinin NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist such as NKA, a conformational change in the receptor activates the associated G-protein, initiating a downstream signaling cascade.
Experimental Protocols for Studying this compound in Respiratory Pharmacology
In Vitro Model: Isolated Guinea Pig Tracheal Ring Assay
This assay is a classic method to assess the bronchoconstrictor and bronchodilator properties of compounds on airway smooth muscle.
Objective: To determine the antagonist effect of this compound on NKA-induced contraction of guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[3]
-
Neurokinin A (NKA)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[1]
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.[3]
-
Apply an optimal resting tension of 1.0-1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[3]
-
After equilibration, induce a submaximal contraction with an appropriate agonist (e.g., histamine or carbachol) to verify tissue viability. Wash the tissues and allow them to return to baseline.
-
To determine the antagonist effect, pre-incubate the tracheal rings with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to NKA.
-
Record the contractile responses and calculate the pA2 value for this compound to quantify its antagonist potency.
In Vivo Model: NKA-Induced Airway Hyperresponsiveness in Guinea Pigs
This model is used to assess the ability of this compound to inhibit bronchoconstriction and airway hyperresponsiveness in a living animal.
Objective: To evaluate the in vivo efficacy of this compound in antagonizing NKA-induced airway hyperresponsiveness.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Aerosol delivery system
-
Neurokinin A (NKA)
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO)
-
System for measuring lung function (e.g., whole-body plethysmography or direct measurement of pulmonary resistance and dynamic compliance)
Procedure:
-
Anesthetize the guinea pig and insert a tracheal cannula.
-
Mechanically ventilate the animal.
-
Administer this compound or vehicle via a suitable route (e.g., intravenous, intraperitoneal, or aerosol). The choice of vehicle and route will depend on the physicochemical properties of the compound and the experimental design.
-
After a predetermined pretreatment time, challenge the animal with aerosolized NKA.
-
Measure changes in lung function parameters (e.g., pulmonary resistance, dynamic compliance) before and after NKA challenge.
-
Construct dose-response curves for this compound to determine its inhibitory effect on NKA-induced airway hyperresponsiveness.
Assessment of Airway Inflammation: Bronchoalveolar Lavage (BAL)
This procedure allows for the collection of cells and fluid from the lower respiratory tract to assess inflammation.
Objective: To determine the effect of this compound on NKA-induced inflammatory cell influx into the airways.
Materials:
-
Anesthetized guinea pigs from the in vivo study
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), sterile and cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides and stains (e.g., Wright-Giemsa)
Procedure:
-
Following the measurement of airway hyperresponsiveness, keep the animal anesthetized.
-
Perform a bronchoalveolar lavage by instilling and withdrawing a known volume of cold, sterile PBS through the tracheal cannula. Repeat this process several times.
-
Pool the collected BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain them to perform a differential cell count (identifying macrophages, neutrophils, eosinophils, and lymphocytes).
-
Analyze the cell counts to determine if this compound treatment altered the inflammatory cell profile in response to NKA challenge.
Data Presentation and Interpretation
All quantitative data from the described experiments should be summarized in tables for clear comparison.
| Treatment Group | NKA EC50 (nM) | pA2 of this compound |
| Vehicle | [Insert Value] | N/A |
| This compound | [Insert Value] | [Insert Value] |
| Table 2: Example Data Table for Isolated Tracheal Ring Assay. |
| Treatment Group | Dose of this compound | % Inhibition of NKA-induced Bronchoconstriction |
| Vehicle | N/A | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] |
| This compound | [Dose 3] | [Insert Value] |
| Table 3: Example Data Table for In Vivo Airway Hyperresponsiveness Study. |
| Treatment Group | Total Cells (x10^4/mL) | Eosinophils (%) | Neutrophils (%) |
| Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Table 4: Example Data Table for Bronchoalveolar Lavage Fluid Analysis. |
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of the tachykinin NK2 receptor in the complex mechanisms of respiratory diseases. Its high potency and selectivity allow for precise interrogation of this pathway. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies of respiratory tract pharmacology. Further research with this and similar compounds will continue to enhance our understanding of neurogenic inflammation in the airways and may lead to the development of novel therapeutic strategies for asthma and other respiratory disorders.
References
- 1. Pharmacologic evaluation of neurokinin-2 receptor antagonists in the guinea pig respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NK2 Antagonist | MCE [medchemexpress.cn]
Investigating Gastrointestinal Motility with GR 94800 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 94800 TFA is a potent and highly selective peptide antagonist of the neurokinin-2 (NK2) receptor. Tachykinin NK2 receptors are pivotal in modulating various functions within the gastrointestinal (GI) tract, including smooth muscle contraction, secretion, and inflammatory responses. The endogenous ligand for the NK2 receptor, neurokinin A (NKA), is a key neurotransmitter in the enteric nervous system. By blocking the action of NKA at these receptors, this compound serves as a valuable pharmacological tool for elucidating the role of the NK2 receptor in both normal and pathophysiological GI motility. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and signaling pathways associated with the use of this compound in gastrointestinal motility research.
Core Principles: The Role of NK2 Receptors in Gastrointestinal Motility
The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B, plays a significant role in regulating gut function.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. In the gastrointestinal tract, NK2 receptors are predominantly located on smooth muscle cells and enteric neurons.[2][3]
Activation of NK2 receptors by NKA can lead to both excitatory and inhibitory effects on intestinal motility.[2][4] The excitatory response is often characterized by direct smooth muscle contraction, while inhibitory effects can be mediated through the activation of inhibitory neurons within the enteric nervous system.[2] The dual nature of NK2 receptor-mediated effects underscores the complexity of tachykinin signaling in the gut and highlights the importance of using selective antagonists like this compound to dissect these pathways.
Quantitative Data on the Effects of this compound
The following table summarizes the key quantitative data regarding the pharmacological profile of this compound.
| Parameter | Value | Receptor Target(s) | Notes |
| pKb | 9.6 | NK2 | The pKb value indicates the negative logarithm of the antagonist's dissociation constant, with a higher value signifying greater binding affinity. |
| pKb | 6.4 | NK1 | Demonstrates significantly lower affinity for the NK1 receptor compared to the NK2 receptor, highlighting its selectivity. |
| pKb | 6.0 | NK3 | Shows minimal affinity for the NK3 receptor, further confirming its selectivity for the NK2 receptor. |
This data is compiled from commercially available product information.
Experimental Protocols
In Vitro Analysis of Intestinal Smooth Muscle Contraction
This protocol describes a standard organ bath assay to evaluate the effect of this compound on NKA-induced contractions in isolated intestinal tissue.
Materials:
-
Isolated segment of animal intestine (e.g., guinea pig ileum, rat colon)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound
-
Neurokinin A (NKA)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect a segment of the desired intestinal region (e.g., 2-3 cm of terminal ileum).
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Suspend the tissue segment in an organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. One end of the tissue should be fixed to a stationary hook, and the other end connected to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular changes of the bathing solution.
-
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractile activity.
-
To elicit a contractile response, add a submaximal concentration of NKA (e.g., 10-100 nM) to the organ bath and record the resulting contraction until a plateau is reached.
-
Wash the tissue with fresh Krebs-Henseleit solution until the contractile activity returns to baseline.
-
Incubate the tissue with a desired concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Following incubation, re-introduce the same concentration of NKA to the organ bath in the presence of this compound and record the contractile response.
-
Repeat this process with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Calculate the percentage inhibition of the NKA-induced contraction by this compound at each concentration.
-
Determine the IC50 value of this compound, which is the concentration of the antagonist that produces 50% inhibition of the maximal NKA-induced response.
-
In Vivo Assessment of Gastrointestinal Transit
This protocol outlines a method to assess the effect of this compound on gastrointestinal transit time in a rodent model.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound
-
Vehicle control (e.g., saline)
-
Non-absorbable marker (e.g., charcoal meal, carmine red)
-
Gavage needles
Procedure:
-
Animal Preparation:
-
Fast the animals overnight with free access to water.
-
Divide the animals into experimental groups (e.g., vehicle control, different doses of this compound).
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via a suitable route (e.g., intraperitoneal or intravenous injection). The timing of administration should be determined based on the pharmacokinetic profile of the compound.
-
-
Marker Administration:
-
At a set time after drug administration, orally administer a non-absorbable marker to each animal using a gavage needle.
-
-
Transit Measurement:
-
Euthanize the animals at a predetermined time point after marker administration.
-
Carefully dissect the entire gastrointestinal tract, from the stomach to the distal colon.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the leading edge of the marker from the pylorus.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
-
Data Analysis:
-
Compare the mean gastrointestinal transit percentage between the control and this compound-treated groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway in Gastrointestinal Smooth Muscle
The following diagram illustrates the proposed signaling cascade initiated by the activation of the NK2 receptor in a gastrointestinal smooth muscle cell and its inhibition by this compound.
Caption: NK2 receptor signaling cascade in GI smooth muscle.
Experimental Workflow for In Vitro Motility Studies
This diagram outlines the logical flow of an in vitro experiment designed to assess the antagonistic properties of this compound.
Caption: Workflow for in vitro organ bath experiments.
Conclusion
This compound is a powerful and selective tool for investigating the complex role of the NK2 receptor in gastrointestinal motility. Its high affinity and selectivity make it an ideal antagonist for both in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding the physiological and pathophysiological significance of NK2 receptor signaling in the gut. Further research utilizing this compound will undoubtedly contribute to a more comprehensive understanding of gastrointestinal motility and may pave the way for novel therapeutic interventions for motility disorders.
References
- 1. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 94800 TFA supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on GR 94800 TFA, a potent and selective antagonist for the neurokinin-2 (NK2) receptor. This document consolidates supplier and purchasing information, key technical data, relevant signaling pathways, and adaptable experimental protocols to facilitate its use in research and drug development.
Core Compound Information
This compound is a peptide antagonist with high affinity and selectivity for the NK2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1] Its utility in research is primarily centered on the modulation of NK2 receptor-mediated signaling, making it a valuable tool for studying inflammation, smooth muscle contraction, and nociception.
Supplier and Purchasing Information
A summary of suppliers for this compound is provided below. Pricing and availability are subject to change and should be verified with the respective suppliers.
| Supplier | Product Name | Catalog Number | Quantity | Price (EUR) |
| Snowformatics | This compound | b8787-5 | 5mg | 400.00[2] |
| Snowformatics | This compound | b8787-10 | 10mg | 600.00[3] |
| DC Chemicals | This compound | DC41715 | Request Quote | Request Quote |
Technical Data
This compound's primary mechanism of action is the competitive antagonism of the NK2 receptor.
| Property | Value | Source |
| Target | Neurokinin-2 (NK2) Receptor | [1] |
| pKb for NK2 Receptor | 9.6 | [1] |
| pKb for NK1 Receptor | 6.4 | [1] |
| pKb for NK3 Receptor | 6.0 | [1] |
| Storage Temperature | -20°C | [2][3] |
| Stock Solution Preparation | Can be prepared in ethanol. | [4] |
Signaling Pathways
The NK2 receptor, upon activation by its endogenous ligand neurokinin A (NKA), primarily signals through the Gαq pathway. This initiates a cascade of intracellular events culminating in various cellular responses. This compound, as an antagonist, blocks these downstream effects.
Caption: NK2 Receptor Signaling Pathway.
Experimental Protocols
While a specific, detailed protocol for every application of this compound is not available, the following are adaptable methodologies for key experiments to characterize its antagonist activity.
In Vitro Smooth Muscle Contraction Assay
This protocol is based on the cited use of GR 94800 in guinea-pig ileum circular muscle preparations[5].
Objective: To assess the inhibitory effect of this compound on capsaicin-induced smooth muscle contractions.
Materials:
-
Guinea-pig ileum
-
Organ bath setup with physiological saline solution (e.g., Krebs-Henseleit solution)
-
Capsaicin
-
This compound
-
Ruthenium red (optional, to overcome desensitization)
-
Atropine (optional, to study non-cholinergic responses)
-
Data acquisition system to measure muscle tension
Procedure:
-
Prepare strips of guinea-pig ileum circular muscle and mount them in an organ bath containing physiological saline solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
To overcome desensitization to capsaicin, a protocol with ruthenium red can be employed[5].
-
Induce muscle contraction by adding a known concentration of capsaicin (e.g., 10⁻⁶ M) to the organ bath.
-
Record the contractile response.
-
Wash the tissue thoroughly with the physiological saline solution.
-
Incubate the tissue with this compound (e.g., 10⁻⁶ M) for a sufficient period to allow for receptor binding.
-
Re-challenge the tissue with the same concentration of capsaicin in the presence of this compound.
-
Record the contractile response and compare it to the response in the absence of the antagonist. A significant reduction in contraction indicates NK2 receptor antagonism[5].
Intracellular Calcium Mobilization Assay
This is a general protocol to measure the effect of this compound on NK2 receptor-mediated intracellular calcium release.
Caption: Intracellular Calcium Assay Workflow.
Materials:
-
A cell line endogenously or recombinantly expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
A fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Neurokinin A (NKA) as the agonist
-
A fluorescence plate reader with injection capabilities
Procedure:
-
Seed the NK2R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove any excess extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject a solution of NKA to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence, which corresponds to the intracellular calcium concentration. The inhibitory effect of this compound can be quantified by comparing the response in treated versus untreated wells.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines a general method to assess the impact of this compound on the downstream signaling of the NK2 receptor, specifically the phosphorylation of ERK1/2.
Caption: ERK1/2 Phosphorylation Western Blot Workflow.
Materials:
-
NK2R-expressing cells
-
Cell culture reagents
-
This compound
-
Neurokinin A (NKA)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture NK2R-expressing cells and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with NKA for a predetermined time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2. A decrease in this ratio in the presence of this compound indicates antagonism of the NK2 receptor signaling pathway.
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. This compound - 5mg | Snowformatics [snowformatics.com]
- 3. This compound - 10mg | Snowformatics [snowformatics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tachykinin NK1 and NK2 receptors mediate atropine-resistant ileal circular muscle contractions evoked by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
The TFA Salt Form of GR 94800: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Tachykinin NK2 Receptor Antagonist
This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt form of GR 94800, a potent and selective antagonist of the tachykinin NK2 receptor.[1] Developed for research in pharmacology and drug development, GR 94800 serves as a critical tool for investigating the physiological and pathological roles of NK2 receptors. This document outlines the chemical properties, biological activity, and relevant experimental procedures for the utilization of GR 94800 TFA salt in a laboratory setting.
Core Compound Information
GR 94800 is a synthetic heptapeptide with the sequence PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. The trifluoroacetate (TFA) salt form is a common consequence of the solid-phase peptide synthesis and purification methods used in its preparation. TFA is utilized as a cleavage agent and an ion-pairing agent during HPLC purification.[1] While essential for synthesis, the presence of the TFA counter-ion may influence the peptide's physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound Salt
| Property | Value | Source |
| Sequence | PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | Inferred from Synthesis |
| Molecular Formula | C49H61N9O8 (Free Base) | Calculated |
| Molecular Weight | 904.08 g/mol (Free Base) | Calculated |
| Salt Form | Trifluoroacetate (TFA) | Common for synthetic peptides |
| Solubility | Specific quantitative data for the TFA salt is not readily available in public literature. Generally, peptide TFA salts are soluble in water and polar organic solvents. | General Knowledge |
| pKa | Specific quantitative data for the TFA salt is not readily available in public literature. The pKa of trifluoroacetic acid is approximately 0.5. | General Knowledge |
| Melting Point | Specific quantitative data for the TFA salt is not readily available in public literature. | Not Available |
Biological Activity and Mechanism of Action
GR 94800 is a highly potent and selective competitive antagonist of the tachykinin NK2 receptor. Tachykinin receptors are G-protein coupled receptors (GPCRs) that are activated by neuropeptides such as Neurokinin A (NKA), Neurokinin B (NKB), and Substance P (SP). The NK2 receptor is primarily associated with Gq/11 and Gs G-proteins. Activation of the NK2 receptor leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium, and can also modulate cyclic AMP (cAMP) levels.
Table 2: Biological Activity of GR 94800
| Parameter | Receptor | Value (pKB) | Species | Reference |
| Antagonist Activity | NK2 | 9.6 | Not Specified | [1] |
| Antagonist Activity | NK1 | 6.4 | Not Specified | [1] |
| Antagonist Activity | NK3 | 6.0 | Not Specified | [1] |
The high pKB value for the NK2 receptor indicates a strong binding affinity and potent antagonism. The significantly lower pKB values for NK1 and NK3 receptors demonstrate the high selectivity of GR 94800 for the NK2 receptor subtype.
Signaling Pathway of the Tachykinin NK2 Receptor
The following diagram illustrates the general signaling pathway of the tachykinin NK2 receptor, which is antagonized by GR 94800.
Caption: NK2 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of this compound salt, based on standard laboratory practices for peptide chemistry and pharmacology.
Synthesis and Purification
GR 94800 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Synthesis Workflow
Caption: Solid-Phase Synthesis Workflow for GR 94800.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids in the order: Fmoc-Nle-OH, Fmoc-Pro-OH, Fmoc-Pro-OH, Fmoc-D-Pro-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-Ala-OH. Use a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Fmoc Deprotection: After each coupling, remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
N-terminal Capping: Following the final deprotection of the N-terminal Alanine, cap the peptide with a benzoyl group using benzoic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Final Product: Lyophilize the pure fractions to obtain GR 94800 as a white, fluffy TFA salt.
NK2 Receptor Binding Assay
The antagonist activity of GR 94800 is determined using a competitive radioligand binding assay.
Binding Assay Workflow
Caption: NK2 Receptor Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK2 receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Radioligand: Use a radiolabeled NK2 receptor agonist, such as [¹²⁵I]-Neurokinin A.
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, [¹²⁵I]-NKA (at a concentration close to its Kd), and varying concentrations of GR 94800.
-
For total binding, add vehicle instead of GR 94800.
-
For non-specific binding, add a high concentration of a non-radiolabeled NK2 agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the GR 94800 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the pKB value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (Calcium Flux)
The functional antagonist activity of GR 94800 can be assessed by its ability to inhibit agonist-induced intracellular calcium mobilization.
Calcium Flux Assay Workflow
Caption: Calcium Flux Functional Assay Workflow.
Protocol:
-
Cell Preparation: Plate cells expressing the NK2 receptor in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of GR 94800 for a defined period.
-
Agonist Stimulation: Add a fixed concentration of Neurokinin A (typically at its EC₈₀) to stimulate the calcium flux.
-
Signal Detection: Measure the fluorescence intensity immediately after agonist addition using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of GR 94800 on the NKA-induced calcium response and calculate the IC₅₀ value.
Conclusion
GR 94800, in its TFA salt form, is a valuable pharmacological tool for the study of the tachykinin NK2 receptor. Its high potency and selectivity make it an ideal antagonist for in vitro and in vivo investigations. Researchers should be mindful of the potential effects of the TFA counter-ion on experimental results and consider salt exchange procedures if necessary for their specific application. The protocols and data presented in this guide provide a solid foundation for the effective use of GR 94800 in advancing our understanding of NK2 receptor biology.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to GR 94800 TFA: Safety, Handling, and Biological Activity
This guide provides a comprehensive overview of this compound, a potent and selective neurokinin-2 (NK2) receptor antagonist. Due to the limited availability of a specific Safety Data Sheet (SDS) for the conjugated peptide, this document focuses on the well-documented hazards and handling precautions associated with Trifluoroacetic Acid (TFA), the counter-ion present in this compound. The biological context of GR 94800 is also provided to support its application in research and development.
Chemical and Biological Identity
GR 94800 is a peptide-based antagonist of the tachykinin NK2 receptor. It is supplied as a trifluoroacetate (TFA) salt, which aids in its solubility and stability.
Biological Activity
GR 94800 is a potent and selective antagonist for the NK2 receptor, exhibiting significantly lower affinity for NK1 and NK3 receptors.[1][2][3] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the NK2 receptor signaling pathway.
Table 1: Receptor Binding Affinity of GR 94800
| Receptor | pKB Value |
| NK2 | 9.6[1][2][3] |
| NK1 | 6.4[1][2][3] |
| NK3 | 6.0[1][2][3] |
pKB is the negative logarithm of the dissociation constant of an antagonist, indicating its binding affinity. A higher value signifies greater potency.
Safety Data and Hazards
The primary safety concerns when handling this compound stem from the properties of Trifluoroacetic Acid. TFA is a strong, corrosive acid that requires careful handling to prevent exposure.[4][5]
Hazard Identification
-
Acute Toxicity: Toxic if swallowed or inhaled and harmful in contact with skin.[2]
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][5][6] Vapors are highly irritating to the respiratory tract.[4]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[2]
Physical and Chemical Properties of Trifluoroacetic Acid
The following table summarizes the key physical and chemical properties of TFA.
Table 2: Physical and Chemical Properties of TFA
| Property | Value |
| Appearance | Colorless, fuming liquid[7] |
| Odor | Sharp, pungent[4] |
| CAS Number | 76-05-1 |
| Molecular Formula | C2HF3O2 |
| Molecular Weight | 114.02 g/mol |
| Boiling Point | 72 °C (162 °F)[4] |
| Melting Point | -15 °C (5 °F)[4] |
| Vapor Pressure | 107 mmHg at 25 °C[4] |
| Vapor Density | 3.9 (Air = 1.0)[4] |
| Solubility | Miscible with water[4] |
| Flammability | Non-combustible[4] |
Handling and Storage Precautions
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls
-
All work with this compound, especially when handling the solid compound or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6][8]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection | Specification |
| Eye/Face | Chemical safety splash goggles and a face shield.[2] |
| Skin | A lab coat, long pants, and closed-toe shoes are mandatory.[5] For high-volume applications, heavy-duty gloves (e.g., butyl rubber, Viton) are recommended.[8] For low-volume applications, double gloving with nitrile gloves is advised.[5] |
| Respiratory | If working outside of a fume hood is unavoidable, a full-face respirator with an appropriate acid gas cartridge is required. A respiratory protection analysis should be performed by an environmental health and safety professional.[8] |
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent the release of corrosive TFA fumes, which can damage labels and other materials in the storage area.[4]
-
Store in an acid-resistant cabinet, away from incompatible materials such as bases, oxidizing agents, and metals.[4][6]
Experimental Protocols and Workflows
While specific experimental protocols will vary, the following provides a generalized workflow for the safe handling of potent peptide antagonists like this compound.
General Workflow for Handling this compound
This workflow outlines the critical safety steps from receipt of the compound to its final use and disposal.
Caption: Generalized workflow for the safe handling of this compound.
First-Aid Measures
Immediate action is critical in the event of exposure.
Table 4: First-Aid Procedures for TFA Exposure
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. A safety shower should be used if the contact area is large. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Signaling Pathway and Mechanism of Action
GR 94800 exerts its effects by blocking the action of Neurokinin A (NKA) at the NK2 receptor, a G-protein coupled receptor (GPCR).
NK2 Receptor Antagonism
The following diagram illustrates the antagonistic action of GR 94800 on the NK2 receptor signaling pathway.
Caption: GR 94800 blocks Neurokinin A binding to the NK2 receptor.
Spill and Waste Disposal
Spill Response
-
Small Spills: For small spills within a chemical fume hood, carefully neutralize with a suitable agent like sodium carbonate. Absorb the residue with an inert material (e.g., vermiculite, sand), place it in a sealed container, and label it for hazardous waste disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.
Waste Disposal
-
All waste materials containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]
This guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough review of a specific Safety Data Sheet for Trifluoroacetic Acid and adherence to all institutional safety policies. Always perform a risk assessment before beginning any new experimental procedure.
References
- 1. This compound | NK2 Antagonist | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 5. amherst.edu [amherst.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
GR 94800 TFA: A Technical Review of a Potent and Selective NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 94800 TFA is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides a comprehensive review of the research applications of this compound, focusing on its pharmacological profile, experimental utility, and the signaling pathways it modulates. All quantitative data has been summarized into structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Pharmacological Profile
This compound exhibits high affinity and selectivity for the NK2 receptor. Its antagonist properties are well-characterized, making it a valuable tool for elucidating the physiological roles of the NK2 receptor and for investigating its potential as a therapeutic target.
Quantitative Data Summary
The binding affinities and antagonist potencies of this compound from various studies are summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound [1][2][3]
| Receptor | pKB Value | Description |
| NK2 | 9.6 | Indicates very high affinity for the NK2 receptor. |
| NK1 | 6.4 | Indicates significantly lower affinity for the NK1 receptor compared to the NK2 receptor. |
| NK3 | 6.0 | Indicates the lowest affinity among the neurokinin receptors, highlighting its selectivity for NK2. |
Table 2: Functional Antagonism of this compound in In Vitro Assays
| Preparation | Agonist | This compound Concentration | Observed Effect | Reference |
| Isolated Guinea Pig Ileum | Neurokinin A (NKA) | Not Specified | Abolished both excitatory and inhibitory responses. | [4] |
| Canine Rectoanal Tissue | Electrical Field Stimulation (15 Hz) | 1 µM | Significantly reduced excitatory motor responses. | [1][2] |
Key Research Applications
The primary research application of this compound is as a selective antagonist to probe the function of the NK2 receptor in various physiological and pathophysiological models. Its use has been instrumental in studies related to gastrointestinal motility and respiratory pharmacology.
Gastrointestinal Motility
In the gastrointestinal tract, the activation of NK2 receptors by their endogenous ligand, neurokinin A (NKA), leads to smooth muscle contraction. This compound has been effectively used to block these contractile responses, thereby implicating the NK2 receptor in the regulation of intestinal motility.[4]
Respiratory Research
NK2 receptors are also expressed in the airways and are involved in bronchoconstriction. Studies investigating the role of tachykinins in airway hyperreactivity have utilized NK2 receptor antagonists to explore their therapeutic potential in conditions like asthma.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound has been or could be applied.
Isolated Tissue Contraction Assay
This protocol is designed to assess the antagonistic effect of this compound on agonist-induced smooth muscle contraction in an isolated tissue preparation (e.g., guinea pig ileum or trachea).
Materials:
-
Isolated tissue (e.g., guinea pig ileum)
-
Organ bath with aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution (or appropriate physiological salt solution)
-
Neurokinin A (NKA) or other NK2 receptor agonist
-
This compound
-
Standard laboratory equipment
Procedure:
-
Prepare and mount the isolated tissue in the organ bath containing aerated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.
-
Record a baseline of spontaneous contractions.
-
Construct a cumulative concentration-response curve for the NK2 agonist (e.g., NKA) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response at each concentration.
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for the NK2 agonist.
-
Analyze the data to determine the rightward shift in the concentration-response curve, which is indicative of competitive antagonism. A Schild analysis can be performed to calculate the pA2 value of this compound.[5][6][7][8]
Measurement of Intracellular Calcium
This protocol outlines a method to investigate the effect of this compound on NK2 receptor-mediated intracellular calcium mobilization in cultured cells expressing the NK2 receptor.
Materials:
-
Cultured cells expressing the NK2 receptor
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Fluorimeter or fluorescence microscope
-
Physiological salt solution
-
Neurokinin A (NKA)
-
This compound
-
Standard cell culture equipment
Procedure:
-
Load the cultured cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and place them in a physiological salt solution.
-
Measure the baseline fluorescence.
-
Stimulate the cells with an NK2 agonist (e.g., NKA) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Wash the cells to return to baseline.
-
Pre-incubate a separate batch of cells with this compound for a specified time.
-
Stimulate the pre-incubated cells with the same concentration of the NK2 agonist and record the fluorescence response.
-
Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.
Signaling Pathways
Activation of the NK2 receptor by agonists like NKA initiates a well-defined intracellular signaling cascade. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of the agonist to the receptor.
NK2 Receptor Signaling Pathway
Caption: NK2 receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Antagonist Characterization
The logical flow for characterizing the antagonistic properties of a compound like this compound typically involves a series of in vitro experiments.
Caption: Experimental workflow for characterizing an NK2 receptor antagonist.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the NK2 receptor. Its high affinity and specificity make it an invaluable antagonist for in vitro and potentially in vivo studies aimed at understanding the physiological and pathological processes mediated by neurokinin A and the NK2 receptor. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in the fields of pharmacology, physiology, and drug development. Further research utilizing this compound will undoubtedly continue to unravel the complexities of the tachykinin system and may pave the way for novel therapeutic interventions.
References
- 1. This compound | NK2 Antagonist | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GR 94800 TFA: A Potent and Selective NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 94800 TFA is a potent and highly selective peptide antagonist for the neurokinin 2 (NK2) receptor, a G-protein coupled receptor involved in a variety of physiological processes.[1] The endogenous ligand for the NK2 receptor is neurokinin A (NKA), a member of the tachykinin family of neuropeptides. Activation of NK2 receptors has been implicated in smooth muscle contraction, inflammation, and nociception, particularly in the respiratory and gastrointestinal tracts. As a selective antagonist, this compound offers a valuable tool for investigating the role of the NK2 receptor in these processes and holds potential as a therapeutic agent for conditions such as asthma, irritable bowel syndrome (IBS), and inflammatory bowel disease (IBD).
These application notes provide an overview of the characteristics of this compound, a detailed in vivo experimental protocol, and a summary of its mechanism of action through the NK2 receptor signaling pathway.
Data Presentation
| Compound | Receptor Specificity | Potency (pKi or pA2) | Species/Tissue | Reference |
| GR 94800 | NK2 > NK1, NK3 | pKB = 9.6 (NK2) | Not Specified | [1] |
| MEN 11420 | NK2 | pKB = 8.6 | Rabbit Pulmonary Artery | [2] |
| GR 159897 | NK2 | pKi = 9.5 | Human NK2 transfected CHO cells | [3][4] |
| SR 48968 | NK2 | - | - | [5][6] |
Signaling Pathway
This compound exerts its effects by competitively blocking the binding of neurokinin A (NKA) to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Upon NKA binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response, such as smooth muscle contraction.
References
- 1. researchgate.net [researchgate.net]
- 2. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 5. Antitussive effect of SR 48968, a non-peptide tachykinin NK2 receptor antagonist. | BioGRID [thebiogrid.org]
- 6. 4-Alkylpiperidines related to SR-48968: potent antagonists of the neurokinin-2 (NK2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GR 94800 TFA for Rodent Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GR 94800 TFA, a potent and selective tachykinin neurokinin 2 (NK2) receptor antagonist, for use in rodent models of inflammation. This document includes a summary of its mechanism of action, detailed experimental protocols for common inflammation models, and a representation of the relevant signaling pathway.
Introduction
GR 94800 is a selective peptide antagonist of the tachykinin NK2 receptor, exhibiting high affinity for the NK2 receptor with pKb values of 9.6, while showing significantly lower affinity for NK1 (6.4) and NK3 (6.0) receptors. Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including smooth muscle contraction, vasodilation, and inflammation. The activation of NK2 receptors, predominantly by NKA, has been implicated in the pathophysiology of inflammatory conditions, particularly in the gastrointestinal tract and airways.[1][2][3] NK2 receptor antagonists like GR 94800 are valuable tools for investigating the role of this pathway in disease and for the potential development of novel anti-inflammatory therapeutics.
Mechanism of Action
Tachykinin NK2 receptors are G-protein coupled receptors (GPCRs). Upon binding of their endogenous ligand, neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to various cellular responses, including smooth muscle contraction and the release of pro-inflammatory mediators. GR 94800 acts as a competitive antagonist at the NK2 receptor, blocking the binding of NKA and thereby inhibiting these downstream signaling events.
Figure 1: Tachykinin NK2 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
| Parameter | This compound Dosage | Vehicle Control | Positive Control (e.g., Dexamethasone) |
| Animal Model | e.g., Rat Carrageenan Paw Edema | e.g., Saline | e.g., 1 mg/kg |
| Route of Administration | e.g., Intraperitoneal (i.p.) | e.g., i.p. | e.g., i.p. |
| Paw Volume (mL) at 4h | Experimental Data | Experimental Data | Experimental Data |
| Inhibition of Edema (%) | Experimental Data | 0% | Experimental Data |
| MPO Activity (U/g tissue) | Experimental Data | Experimental Data | Experimental Data |
| TNF-α Level (pg/mL) | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
The following are detailed, generalized protocols for common rodent inflammation models. Note: The dosage for this compound must be determined empirically by the researcher through dose-response studies.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Dexamethasone (1 mg/kg)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
-
Vehicle Control
-
This compound (multiple dose groups, e.g., 1, 10, 30 mg/kg)
-
Positive Control (Dexamethasone)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound, vehicle, or dexamethasone via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
-
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of inflammatory markers such as myeloperoxidase (MPO) activity or cytokine levels (e.g., TNF-α, IL-1β).
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to study intestinal inflammation, mimicking aspects of inflammatory bowel disease (IBD).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Dextran Sulfate Sodium (DSS; 36-50 kDa), 2-3% (w/v) in drinking water
-
Positive control: Sulfasalazine (e.g., 50 mg/kg, oral gavage)
-
Administration supplies (syringes, needles, oral gavage needles)
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week.
-
Grouping: Randomly divide animals into experimental groups (n=8-10 per group):
-
Naive Control (regular drinking water)
-
DSS + Vehicle Control
-
DSS + this compound (multiple dose groups)
-
DSS + Positive Control (Sulfasalazine)
-
-
Induction of Colitis: Provide mice with drinking water containing 2-3% DSS ad libitum for 5-7 days. The naive control group receives regular drinking water.
-
Compound Administration: Administer this compound, vehicle, or sulfasalazine daily, starting from day 0 of DSS administration, via the desired route (e.g., subcutaneous injection or oral gavage).
-
Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
Termination of Experiment: At the end of the DSS administration period (day 5-7), euthanize the mice.
-
Endpoint Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize a portion of the colon tissue for measurement of MPO activity and cytokine levels.
-
Figure 2: General experimental workflow for evaluating this compound in rodent inflammation models.
Conclusion
This compound is a valuable research tool for investigating the role of the tachykinin NK2 receptor in inflammatory processes. The protocols provided herein offer a framework for conducting such studies in established rodent models. Due to the lack of publicly available in vivo dosage data, it is imperative for researchers to perform initial dose-finding studies to determine the optimal therapeutic window for this compound in their specific experimental context. Careful experimental design and adherence to ethical guidelines for animal research are essential for obtaining robust and reproducible results.
References
- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 94800 TFA solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
GR 94800 TFA is a potent and selective peptide antagonist of the Tachykinin NK2 receptor.[1] As a member of the tachykinin receptor family, the NK2 receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain signaling.[2][3][4][5] The trifluoroacetic acid (TFA) salt form of GR 94800 is common for purified peptides. This document provides detailed information on the solubility of this compound, its mechanism of action through the NK2 receptor signaling pathway, and protocols for its use in in vitro cell-based assays.
II. Solubility of this compound
General Solubility Guidelines:
-
Dimethyl Sulfoxide (DMSO): DMSO is a recommended solvent for many peptides, especially those with hydrophobic characteristics.[7][8][9] It is estimated that almost 99% of peptides can be dissolved in DMSO.[6]
-
Aqueous Solutions: The solubility of peptides in aqueous buffers is highly dependent on their amino acid composition and overall charge. For basic peptides (overall positive charge), dissolution in a slightly acidic buffer (e.g., with 0.1% TFA or 10% acetic acid) may be beneficial.[8][10]
-
Co-solvents: For hydrophobic peptides, a common strategy is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration.[8][9]
Data Presentation: Qualitative Solubility Table
| Solvent | Solubility Recommendation | Notes |
| DMSO | High | Recommended as the initial solvent for creating stock solutions.[7][8][9] |
| Water | Variable | Solubility can be low. If insoluble, proceed with DMSO or acidified water. |
| Acidified Water (e.g., 0.1% TFA) | Potentially Improved | The acidic nature may improve the solubility of this basic peptide.[8][10] |
| Ethanol, Methanol, Acetonitrile | Variable | May be used as alternative organic solvents.[7][8] |
III. Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively antagonizing the Tachykinin NK2 receptor (also known as Neurokinin 2 receptor or TACR2).[1] The NK2 receptor is a GPCR that, upon binding its endogenous ligand Neurokinin A (NKA), initiates a cascade of intracellular signaling events.[2][5][11]
The primary signaling pathways activated by the NK2 receptor are through the Gq/11 and Gs G-proteins.[11][12][13]
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[2][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][11] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
-
Gs Pathway: The NK2 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase.[11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), another important second messenger that activates protein kinase A (PKA).[2]
As an antagonist, this compound binds to the NK2 receptor but does not elicit this downstream signaling. Instead, it blocks the binding of NKA, thereby inhibiting the physiological effects mediated by NK2 receptor activation.
Signaling Pathway Diagram:
Caption: NK2 Receptor Signaling Pathway
IV. Experimental Protocols
A. Protocol for Solubility Testing of this compound
This protocol provides a systematic approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, deionized water
-
0.1% (v/v) Trifluoroacetic acid (TFA) in sterile, deionized water
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation of Solvents: Prepare fresh solving agents. For the 0.1% TFA solution, add 10 µL of TFA to 10 mL of sterile, deionized water.
-
Initial Test in DMSO:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect for any undissolved particles. A clear solution indicates good solubility.
-
-
Testing in Aqueous Solutions:
-
If solubility in DMSO is confirmed, this stock can be used for further dilution in aqueous buffers.
-
To test direct solubility in aqueous solutions, weigh another small amount of the peptide (e.g., 1 mg).
-
Add sterile, deionized water to the desired concentration. Vortex and sonicate as described above.
-
If the peptide is not soluble in water, repeat the process with a fresh sample using 0.1% TFA solution.
-
-
Documentation: Record the solvent, the concentration achieved, and any observations (e.g., clear solution, suspension, insoluble).
B. Protocol for In Vitro Cell-Based Calcium Flux Assay
This protocol is designed to evaluate the antagonist activity of this compound by measuring its ability to inhibit NKA-induced calcium mobilization in cells expressing the NK2 receptor.
Materials:
-
Cells stably expressing the human Tachykinin NK2 receptor (e.g., HEK293 or CHO cells).[14]
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Neurokinin A (NKA) stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the NK2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
NKA Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a pre-determined concentration of NKA (typically the EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the NKA response by this compound at each concentration.
-
Determine the IC50 value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram:
Caption: Calcium Flux Assay Workflow
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. benehealth.com [benehealth.com]
- 4. What are NK2R modulators and how do they work? [synapse.patsnap.com]
- 5. Tachykinin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. biocat.com [biocat.com]
- 7. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. cells-online.com [cells-online.com]
Application Notes and Protocols for GR 94800 TFA in a Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 94800 TFA is a potent and selective peptide antagonist for the tachykinin NK2 receptor.[1] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a competitive receptor binding assay. The tachykinin NK2 receptor, a G protein-coupled receptor (GPCR), is primarily activated by the neuropeptide Neurokinin A (NKA).[2][3] Its activation stimulates Gq/G11 and Gs signaling pathways, leading to intracellular calcium mobilization and cAMP production, respectively.[3] Understanding the binding affinity of antagonists like this compound is crucial for drug development and research in areas where the NK2 receptor is a therapeutic target.
Data Presentation
Table 1: Binding Affinity of this compound for Tachykinin Receptors
| Compound | Receptor | pIC50 | Ki (nM) | Assay Conditions |
| GR 94800 | NK2 | 8.4 - 9.5 | ~0.3 - 4 | Competitive binding assay using membranes from rat fundus, colon, bladder, and vas deferens with [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]neurokinin A-(4-10) as the radioligand.[4] |
| NK1 | 6.4 | ~400 | As above.[1] | |
| NK3 | 6.0 | ~1000 | As above.[1] |
Note: The pIC50 value was converted to an approximate Ki value using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming the radioligand concentration ([L]) was equal to its Kd.
Signaling Pathway
The tachykinin NK2 receptor, upon binding its endogenous ligand Neurokinin A, activates heterotrimeric G proteins, primarily Gq/11 and Gs. The activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The Gs pathway activation stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). This compound acts as a competitive antagonist, blocking the binding of Neurokinin A and thereby inhibiting these downstream signaling events.
Experimental Protocols
Membrane Preparation from CHO Cells Stably Expressing Human NK2 Receptor
This protocol describes the preparation of cell membranes for use in the receptor binding assay.
Materials:
-
CHO-K1 cells stably expressing human tachykinin receptor 2 (NK2).[5][6]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA
-
Protease Inhibitor Cocktail
-
Ultracentrifuge and appropriate tubes
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow CHO-K1/NK2 cells to confluency in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing Protease Inhibitor Cocktail.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation step (step 7) and resuspend the final pellet in a small volume of a suitable buffer (e.g., 50 mM Tris pH 7.4, 10% glycerol, 1% BSA) for storage.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the IC50 and subsequently the Ki of this compound for the human NK2 receptor.
Materials:
-
Prepared cell membranes expressing human NK2 receptor.
-
Radioligand: [125I]-Neurokinin A ([125I]-NKA) or [3H]-SR48968.
-
This compound (unlabeled competitor).
-
Non-specific binding control: High concentration of unlabeled Neurokinin A (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MnCl2, 150 mM NaCl, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates (non-binding surface).
-
Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Binding Buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Binding Buffer, radioligand, membrane preparation, and a high concentration of unlabeled Neurokinin A.
-
Competitive Binding: Binding Buffer, radioligand, membrane preparation, and serial dilutions of this compound.
-
-
Reagent Addition:
-
Add 50 µL of Binding Buffer to all wells.
-
Add 50 µL of the appropriate concentration of this compound, unlabeled Neurokinin A (for NSB), or Binding Buffer (for Total Binding).
-
Add 50 µL of the radioligand at a final concentration at or below its Kd (e.g., 0.5 nM for [125I]-NKA).[2]
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (e.g., 10 µg of protein per well). The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding at each concentration of the competitor is calculated as: ((Binding in presence of competitor - NSB) / (Total Binding - NSB)) * 100.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value of this compound. The IC50 is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive receptor binding assay.
References
- 1. This compound | NK2 Antagonist | MCE [medchemexpress.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Smooth Muscle Contraction Studies Using GR 94800 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 94800 is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] Tachykinins, such as Neurokinin A (NKA), are neuropeptides that play a significant role in mediating smooth muscle contraction in various tissues, including the gastrointestinal tract and respiratory system.[4] The NK2 receptor, a G-protein coupled receptor, is the primary mediator of NKA-induced smooth muscle contraction. Its activation initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. GR 94800's high affinity and selectivity for the NK2 receptor make it an invaluable tool for in vitro pharmacological studies aimed at elucidating the role of the NK2 receptor in smooth muscle physiology and pathophysiology, as well as for the screening and characterization of novel therapeutic agents targeting this pathway. This document provides detailed protocols for the use of GR 94800 trifluoroacetate (TFA) salt in in vitro smooth muscle contraction studies using isolated organ bath techniques.
Data Presentation
Pharmacological Profile of GR 94800
| Parameter | Value | Receptor Selectivity | Reference |
| pKB | 9.6 | NK2 | [1][2][3] |
| pKB | 6.4 | NK1 | [1][2][3] |
| pKB | 6.0 | NK3 | [1][2][3] |
pKB is the negative logarithm of the antagonist's dissociation constant (KB), indicating its binding affinity. A higher pKB value corresponds to a higher binding affinity.
Recommended Concentration Range for In Vitro Studies
| Application | Concentration Range | Tissue Preparation | Reference |
| Inhibition of NANC excitatory responses | 100 nM - 10 µM | Guinea-pig duodenum circular muscle | [3] |
| General NK2 receptor antagonism | 1 µM | Canine rectoanal region | [1] |
Experimental Protocols
Materials and Reagents
-
GR 94800 TFA (store at -20°C)
-
Neurokinin A (NKA) or other selective NK2 receptor agonist
-
Dimethyl sulfoxide (DMSO)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Distilled, deionized water
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea, or colon)
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
Preparation of Stock Solutions
This compound: Due to the trifluoroacetate (TFA) salt form, it is recommended to handle the compound with care, wearing appropriate personal protective equipment. TFA is a strong acid and can be corrosive. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent such as DMSO. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions to working concentrations should be made fresh daily in Krebs-Henseleit solution. Note that the final concentration of DMSO in the organ bath should be kept low (typically <0.1%) to avoid solvent-induced effects on the tissue.
Neurokinin A (NKA): Prepare a stock solution of NKA (e.g., 1 mM) in distilled water. Aliquot and store at -20°C. Subsequent dilutions should be made in Krebs-Henseleit solution.
Experimental Procedure: Organ Bath Study
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., a segment of guinea pig ileum).
-
Carefully remove any adhering connective and fatty tissues.
-
Cut the tissue into strips of appropriate size (e.g., 1.5-2 cm in length).
-
Suspend the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the tissues with a high concentration of potassium chloride (KCl, e.g., 80 mM) to check for viability and to obtain a reference contraction.
-
Wash the tissues repeatedly with Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Determining the Antagonistic Effect of GR 94800 (Schild Plot Analysis for pA2 Determination):
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the NK2 agonist (e.g., NKA) by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissues thoroughly to allow the tension to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissues with a specific concentration of GR 94800 (e.g., 10 nM, 30 nM, 100 nM) for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of GR 94800, repeat the cumulative concentration-response curve for the NK2 agonist.
-
A competitive antagonist like GR 94800 is expected to cause a parallel rightward shift of the agonist's concentration-response curve with no change in the maximal response.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissues extensively.
-
Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of GR 94800.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
-
Mandatory Visualizations
Signaling Pathway of NK2 Receptor-Mediated Smooth Muscle Contraction
Caption: NK2 Receptor Signaling Cascade in Smooth Muscle.
Experimental Workflow for Determining pA₂ Value of GR 94800
Caption: Workflow for Schild Plot Analysis of GR 94800.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NK2 Antagonist | MCE [medchemexpress.cn]
- 3. GR 94800 | CAS:141636-65-9 | Potent, selective NK2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application of GR 94800 TFA in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
GR 94800 TFA is a potent and highly selective peptide antagonist for the tachykinin NK2 receptor. Tachykinin receptors, including the NK2 receptor, are G-protein coupled receptors (GPCRs) that play a significant role in various physiological processes. The NK2 receptor is primarily activated by the neuropeptide Neurokinin A (NKA).
The activation of the NK2 receptor initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in cytosolic calcium is a key second messenger that mediates a variety of cellular responses.
Calcium imaging is a powerful technique used to visualize and quantify these changes in intracellular calcium concentration. By employing fluorescent calcium indicators, researchers can monitor the activation and inhibition of receptors like NK2 in real-time. In this context, this compound serves as a valuable pharmacological tool to selectively block the NK2 receptor and, consequently, the NKA-induced calcium mobilization. This allows for the detailed study of NK2 receptor signaling, the screening for novel NK2 receptor modulators, and the investigation of the physiological roles of this receptor in various cell types.
The high selectivity of this compound for the NK2 receptor over NK1 and NK3 receptors makes it an ideal candidate for dissecting the specific contributions of the NK2 receptor in complex biological systems.
Quantitative Data
The following table summarizes the binding affinities of this compound for the tachykinin receptors.
| Compound | Receptor | pKB |
| This compound | NK2 | 9.6[1] |
| This compound | NK1 | 6.4[1] |
| This compound | NK3 | 6.0[1] |
pKB is the negative logarithm of the dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity.
Signaling Pathway Diagram
Caption: NK2 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay Using a Fluorescence Plate Reader
This protocol describes the use of this compound to inhibit NKA-induced calcium mobilization in a cell line expressing the human NK2 receptor (e.g., CHO-hNK2R).
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK2 receptor (CHO-hNK2R).
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
NK2 Receptor Agonist: Neurokinin A (NKA) or a selective agonist like [β-Ala8]-Neurokinin A (4-10). Prepare a stock solution and serial dilutions.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: (Optional) To inhibit dye extrusion.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate medium for the CHO cell line (e.g., F-12K Medium with 10% FBS).
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hNK2R cells in their appropriate growth medium.
-
One day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 1-5 µM.
-
Add Pluronic F-127 (e.g., 0.02%) to the dye solution to facilitate dye entry into the cells.
-
(Optional) Add probenecid (e.g., 2.5 mM) to the loading buffer to prevent dye leakage.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Antagonist and Agonist Plate Preparation:
-
Prepare a plate with serial dilutions of this compound at a concentration that is a multiple of the final desired concentration (e.g., 4x).
-
Prepare a separate plate with the NK2 receptor agonist at a concentration that will give a response close to its EC80 (determined from a prior dose-response experiment).
-
-
Calcium Flux Measurement:
-
After the dye loading incubation, wash the cells gently with assay buffer to remove extracellular dye.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Antagonist Addition: Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Following the antagonist incubation, add the NK2 receptor agonist to the wells.
-
Record the fluorescence signal before and after the addition of the agonist. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
To determine the inhibitory effect of this compound, plot the agonist response as a function of the this compound concentration.
-
Calculate the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the maximal agonist-induced response.
-
Experimental Workflow Diagram
Caption: Calcium Imaging Experimental Workflow.
References
Application Notes and Protocols for Long-Term Stability of GR 94800 TFA Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 94800 is a potent and selective peptide antagonist for the neurokinin-2 (NK2) receptor.[1] It is commonly supplied as a trifluoroacetate (TFA) salt. Understanding the long-term stability of GR 94800 TFA solutions is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures in a drug development context. This document provides a summary of hypothetical long-term stability data, detailed experimental protocols for stability assessment, and recommendations for the storage of this compound solutions.
Hypothetical Long-Term Stability Data
The following tables summarize hypothetical stability data for this compound solutions under various storage conditions. This data is intended to serve as a guideline; it is imperative to conduct in-house stability studies for your specific solution preparations and storage conditions.
Table 1: Stability of this compound in Aqueous Solution (1 mg/mL in Milli-Q® Water)
| Storage Condition | Timepoint | Appearance | Purity by HPLC (%) | Concentration (mg/mL) |
| -20°C | 0 | Clear, colorless solution | 99.5 | 1.00 |
| 3 months | Clear, colorless solution | 99.4 | 1.01 | |
| 6 months | Clear, colorless solution | 99.2 | 0.99 | |
| 12 months | Clear, colorless solution | 99.1 | 0.98 | |
| 4°C | 0 | Clear, colorless solution | 99.5 | 1.00 |
| 1 month | Clear, colorless solution | 98.8 | 0.99 | |
| 3 months | Clear, colorless solution | 97.5 | 0.97 | |
| 6 months | Slight precipitation | 95.2 | 0.94 | |
| Room Temp (20-25°C) | 0 | Clear, colorless solution | 99.5 | 1.00 |
| 1 week | Clear, colorless solution | 96.1 | 0.97 | |
| 2 weeks | Yellowish tint | 92.3 | 0.93 | |
| 1 month | Visible particulates | 85.7 | 0.88 |
Table 2: Stability of this compound in Organic Solvent (1 mg/mL in DMSO)
| Storage Condition | Timepoint | Appearance | Purity by HPLC (%) | Concentration (mg/mL) |
| -20°C | 0 | Clear, colorless solution | 99.6 | 1.00 |
| 6 months | Clear, colorless solution | 99.5 | 1.00 | |
| 12 months | Clear, colorless solution | 99.3 | 0.99 | |
| 24 months | Clear, colorless solution | 99.0 | 0.98 | |
| 4°C | 0 | Clear, colorless solution | 99.6 | 1.00 |
| 3 months | Clear, colorless solution | 99.1 | 1.01 | |
| 6 months | Clear, colorless solution | 98.5 | 0.99 | |
| 12 months | Clear, colorless solution | 97.8 | 0.97 | |
| Room Temp (20-25°C) | 0 | Clear, colorless solution | 99.6 | 1.00 |
| 1 month | Clear, colorless solution | 98.2 | 0.99 | |
| 3 months | Clear, colorless solution | 96.5 | 0.96 | |
| 6 months | Slight yellow tint | 94.0 | 0.93 |
Experimental Protocols
General Protocol for Long-Term Stability Study
This protocol outlines a general procedure for assessing the long-term stability of this compound solutions. Stress testing can also be performed to identify likely degradation products and establish the intrinsic stability of the molecule.[2]
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., sterile water, PBS, DMSO).
-
Aliquoting: Aliquot the stock solution into multiple sterile, sealed vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots under various conditions as outlined in the stability plan (e.g., -80°C, -20°C, 4°C, room temperature, protected from light).
-
Timepoints: At designated timepoints (e.g., 0, 1, 3, 6, 12, 24 months), remove one aliquot from each storage condition for analysis. For accelerated stability studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[2]
-
Analysis: Analyze the samples for appearance, purity, concentration, and the presence of degradation products using the methods described below.
Caption: Experimental workflow for long-term stability testing.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a widely used technique for assessing the purity of pharmaceutical compounds and detecting degradation products.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Procedure:
-
Dilute the this compound solution to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas to determine the purity of the main peak and the percentage of any impurity peaks.
-
Mass Spectrometry (MS) for Identification of Degradation Products
Mass spectrometry can be coupled with HPLC (LC-MS) to identify the molecular weights of potential degradation products.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Scan Range: m/z 100 - 2000
-
Procedure:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire mass spectra for the main peak and any impurity peaks.
-
Determine the molecular weights of the impurities and propose potential degradation pathways (e.g., hydrolysis, oxidation).
-
Signaling Pathway
GR 94800 acts as an antagonist at the NK2 receptor. The following diagram illustrates a simplified signaling pathway associated with NK2 receptor activation, which is inhibited by GR 94800.
Caption: Simplified NK2 receptor signaling pathway.
Recommendations for Storage and Handling
Based on the hypothetical stability data, the following recommendations are provided for the storage and handling of this compound solutions:
-
Long-Term Storage: For long-term storage (months to years), it is recommended to store this compound solutions in an organic solvent such as DMSO at -20°C or below.
-
Short-Term Storage: For short-term storage (days to weeks), aqueous solutions of this compound should be stored at 4°C. For longer durations, freezing at -20°C is preferable.
-
Room Temperature: Avoid storing this compound solutions at room temperature for extended periods, as significant degradation can occur.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Store all solutions protected from light to minimize the risk of photodegradation.
-
Handling: Always use sterile techniques when preparing and handling solutions to prevent microbial contamination. Trifluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment.[4][5]
References
Troubleshooting & Optimization
troubleshooting GR 94800 TFA solubility issues
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with GR 94800 TFA, a potent and selective NK2 receptor peptide antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is common for synthetic peptides purified by high-performance liquid chromatography (HPLC) using trifluoroacetic acid.
Q2: What are the primary applications of this compound?
As a selective NK2 receptor antagonist, this compound is primarily used in research to study the physiological roles of the NK2 receptor and its endogenous ligand, neurokinin A. These studies are relevant to conditions where the NK2 receptor is implicated, such as inflammatory responses and smooth muscle contraction.
Q3: What are the storage recommendations for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Solubility Issues
Q4: My this compound is not dissolving in aqueous buffers. What should I do?
Difficulty in dissolving this compound in aqueous solutions can be due to its hydrophobic nature and the presence of the TFA counter-ion. Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions.
Follow this troubleshooting workflow to address solubility issues:
References
Technical Support Center: Optimizing GR 94800 TFA Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of GR 94800 trifluoroacetate (TFA) in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the TFA salt form of this potent and selective NK2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is GR 94800 and what is its mechanism of action?
GR 94800 is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor.[1] It exhibits high affinity for the NK2 receptor, with pKB values reported to be 9.6, while showing significantly lower affinity for NK1 (6.4) and NK3 (6.0) receptors.[1] The NK2 receptor is a G-protein coupled receptor (GPCR) that is primarily activated by the neuropeptide neurokinin A (NKA).[2][3]
Q2: Why is GR 94800 supplied as a TFA salt, and can this affect my experiments?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides like GR 94800, specifically in the cleavage step from the solid-phase resin and as an ion-pairing agent during high-performance liquid chromatography (HPLC).[4] Consequently, the final product is often a TFA salt. Residual TFA in your peptide sample can significantly impact a wide range of biological assays.[4]
Q3: What are the potential biological effects of residual TFA in my in vitro assays?
Residual TFA can lead to a variety of issues in in vitro experiments, including:
-
Alteration of Assay pH: TFA is a strong acid and can lower the pH of your assay solution, potentially affecting enzyme activity and receptor binding.[4]
-
Cell Proliferation Effects: TFA has been shown to inhibit cell proliferation in some cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[4] Conversely, in other cell lines like glioma cells, it has been observed to stimulate cell growth at higher concentrations (0.5–7.0 mM).[4]
-
Allosteric Modulation: TFA has been identified as an unintended allosteric modulator of the glycine receptor (GlyR).[4]
-
Cytotoxicity: At higher concentrations, TFA can be cytotoxic, leading to apoptosis and disruption of membrane integrity.[2]
Q4: What is a recommended acceptable level of residual TFA for in vitro assays?
While the sensitivity to TFA is cell-type and assay-dependent, a general recommendation for sensitive applications like cellular assays and receptor binding studies is to reduce TFA levels to less than 1% .[2] For in vivo studies or the development of active pharmaceutical ingredients (APIs), regulatory guidelines often require TFA levels to be below 0.1%.[2]
Q5: How can I determine the amount of TFA in my GR 94800 sample?
Several analytical methods can be used to quantify TFA content, including:
-
Ion Chromatography: This method can separate and quantify trifluoroacetate anions.[4]
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method for determining TFA concentration.[3]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This technique allows for the detection and quantification of non-volatile compounds like TFA salts.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when using GR 94800 TFA in in vitro assays.
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays (e.g., proliferation, cytotoxicity, signaling)
-
Possible Cause: Interference from residual TFA.
-
Troubleshooting Steps:
-
Run a TFA Control: Perform a control experiment using a TFA salt solution (without GR 94800) at the same concentration as in your experimental wells. This will help determine the direct effect of TFA on your cells.
-
Perform a Counter-ion Exchange: If significant TFA interference is observed, it is highly recommended to exchange the TFA for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. Detailed protocols for counter-ion exchange are provided in the "Experimental Protocols" section.
-
Source Alternative Salt Forms: For future experiments, consider purchasing GR 94800 with a different counter-ion, such as acetate or HCl, if available.
-
Issue 2: Poor Reproducibility or Artifacts in Radioligand Binding Assays
-
Possible Cause: Alteration of binding buffer pH by TFA or direct interference with receptor-ligand interaction.
-
Troubleshooting Steps:
-
Verify Buffer pH: After adding the this compound solution to your binding buffer, re-check the pH to ensure it is within the optimal range for your assay.
-
Counter-ion Exchange: As with cell-based assays, exchanging the TFA counter-ion is the most effective way to eliminate potential artifacts.
-
Optimize Assay Conditions: Re-evaluate and optimize other assay parameters such as incubation time, temperature, and protein concentration.
-
Data Presentation
Table 1: Summary of Potential TFA Interference in In Vitro Assays
| Effect of Residual TFA | Concentration Range | Affected Assay/Cell Type | Reference |
| Inhibition of Cell Proliferation | As low as 10 nM | Fetal Rat Osteoblasts, Articular Chondrocytes | [4] |
| Stimulation of Cell Growth | 0.5 mM - 7.0 mM | Glioma Cells | [4] |
| Allosteric Modulation | Not specified | Glycine Receptor (GlyR) | [4] |
| Cytotoxicity | Dose-dependent, starting at nM concentrations | General cell-based assays | [2] |
Table 2: GR 94800 Binding Affinities (pKb)
| Receptor | pKb Value | Reference |
| NK2 | 9.6 | [1] |
| NK1 | 6.4 | [1] |
| NK3 | 6.0 | [1] |
Experimental Protocols
Protocol 1: TFA/HCl Counter-ion Exchange
This protocol describes a common method for replacing TFA counter-ions with chloride.
-
Dissolution: Dissolve the this compound salt in distilled water to a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.
Protocol 2: Radioligand Binding Assay for NK2 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of GR 94800 for the NK2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the NK2 receptor. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
A fixed concentration of a suitable radiolabeled NK2 receptor agonist (e.g., [3H]-NKA).
-
Increasing concentrations of unlabeled GR 94800 (the competitor).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the GR 94800 concentration. Fit the data using a non-linear regression model to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
Protocol 3: NK2 Receptor Functional Assay - Calcium Flux
This protocol measures the ability of GR 94800 to inhibit NKA-induced intracellular calcium mobilization.
-
Cell Preparation: Plate cells expressing the NK2 receptor in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of GR 94800 for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a baseline fluorescence reading, and then inject a fixed concentration of the NK2 receptor agonist, NKA (typically at its EC80 concentration), into each well. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. To determine the inhibitory effect of GR 94800, plot the peak response against the logarithm of the GR 94800 concentration and fit the data to a dose-response curve to determine the IC50.
Mandatory Visualization
Caption: NK2 Receptor Signaling Pathway and Point of Inhibition by GR 94800.
Caption: Troubleshooting Workflow for Potential TFA Interference.
References
- 1. Analysis of Intracellular Ca2+ Mobilization in Human NK Cell Subsets by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. lifetein.com [lifetein.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
preventing degradation of GR 94800 TFA in solution
Welcome to the technical support center for GR 94800 TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] The trifluoroacetic acid (TFA) is a counter-ion that is present from the purification process, typically reversed-phase HPLC. Peptides, being biological macromolecules, are susceptible to various degradation pathways in solution, including hydrolysis, oxidation, and aggregation. The presence of TFA, a strong acid, can also influence the stability of the peptide in solution, primarily through acid-catalyzed hydrolysis. Maintaining the integrity of the peptide is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution:
-
pH: The pH of the solution is a critical factor. Extremes in pH can accelerate the hydrolysis of peptide bonds. The presence of TFA will make the initial solution acidic.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation reactions.
-
Solvent: The choice of solvent is important. While this compound is soluble in water, the presence of water is necessary for hydrolysis. Organic solvents may be used, but their purity and potential for reactive impurities should be considered.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible amino acid residues within the peptide sequence.
-
Light: Exposure to UV or fluorescent light can induce photodecomposition of the peptide.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to peptide aggregation and degradation.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in its lyophilized powder form.[3][4] Once reconstituted in a solution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I minimize the risk of degradation when preparing and handling this compound solutions?
To minimize degradation:
-
Use high-purity solvents: Use HPLC-grade water or appropriate organic solvents.
-
Work quickly and on ice: When preparing solutions, work efficiently and keep the peptide solution on ice to reduce the rate of degradation.
-
Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
De-gas solvents: If oxidation is a concern, de-gas the solvent by sparging with an inert gas like nitrogen or argon before use.
-
Avoid repeated freeze-thaw cycles: Aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
This is a common indicator of peptide degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Hydrolysis | Prepare fresh solutions from lyophilized powder. Avoid storing solutions for extended periods, especially at room temperature. Use a buffer at a pH that is optimal for peptide stability (typically pH 4-6 for many peptides, but this should be determined experimentally). |
| Oxidation | Prepare solutions using de-gassed solvents. Consider adding an antioxidant, such as methionine, to the solution if compatible with the experimental setup. |
| Aggregation | Visually inspect the solution for any precipitation or cloudiness. Centrifuge the solution to remove any aggregates before use. Consider using a different solvent or adjusting the peptide concentration. |
| Incorrect Concentration | Verify the concentration of your stock solution using a quantitative method such as UV-Vis spectroscopy or amino acid analysis. |
Issue 2: Changes in the chromatographic profile of the peptide.
If you are using HPLC to analyze your peptide, the appearance of new peaks or a decrease in the main peak area can indicate degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | Prepare a fresh sample and re-analyze. Compare the chromatogram to that of a freshly prepared standard. Try to identify the degradation products using mass spectrometry. |
| Adsorption to Surfaces | Use low-adsorption vials and pipette tips. Pre-conditioning the HPLC column with a peptide standard may sometimes help. |
Experimental Protocols
Protocol 1: General Procedure for Reconstituting this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the desired volume of a suitable solvent (e.g., sterile, HPLC-grade water or a buffer of choice).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Immediately place the solution on ice.
-
For storage, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Accelerated Stability Study
This protocol can be adapted to assess the stability of this compound under different conditions.
-
Prepare a stock solution of this compound in the desired buffer or solvent.
-
Aliquot the stock solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature.
-
Analyze the samples by a suitable analytical method, such as reversed-phase HPLC, to determine the percentage of the intact peptide remaining.
-
Plot the percentage of intact peptide versus time for each temperature to determine the degradation rate.
Data Presentation
Table 1: Illustrative Example of this compound Stability in Aqueous Buffer (pH 5.0)
| Temperature | Time (hours) | % Intact Peptide Remaining |
| 4°C | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.7 | |
| 25°C | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.8 | |
| 72 | 86.5 | |
| 40°C | 0 | 100 |
| 24 | 85.1 | |
| 48 | 72.3 | |
| 72 | 60.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Factors and pathways leading to peptide degradation.
References
unexpected off-target effects of GR 94800 TFA
A Note to Researchers, Scientists, and Drug Development Professionals
Our comprehensive search for documented unexpected off-target effects of GR 94800 TFA has not yielded any specific findings within the public domain. The available information consistently describes this compound as a potent and selective antagonist for the neurokinin-2 (NK2) receptor.[1]
The safety data sheets retrieved pertain to Trifluoroacetic acid (TFA), the salt form of the compound, and detail its chemical hazards, such as corrosivity.[2][3] This information does not describe pharmacological off-target effects of the GR 94800 molecule itself. Clinical trial data or a detailed safety profile beyond its primary mechanism of action are not publicly available based on the conducted searches.
Therefore, we are unable to provide a troubleshooting guide, frequently asked questions, or detailed experimental protocols related to unexpected off-target effects at this time. The following sections are based on the established pharmacology of this compound as an NK2 receptor antagonist and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor.[1] Its high affinity for the NK2 receptor allows it to block the binding of endogenous tachykinin peptides, such as neurokinin A.
Q2: What are the known receptors that this compound interacts with?
A2: this compound exhibits high selectivity for the NK2 receptor. Its antagonist activity is significantly lower at NK1 and NK3 receptors.[1]
| Receptor | pKB Value |
| NK2 | 9.6[1] |
| NK1 | 6.4[1] |
| NK3 | 6.0[1] |
| Table 1: Antagonist potencies (pKB values) of GR 94800 at tachykinin receptors. |
Q3: Are there any known off-target effects I should be aware of?
A3: Based on extensive literature searches, there are no publicly documented unexpected off-target effects for this compound. Any observed effects in your experiments that are inconsistent with NK2 receptor antagonism should be carefully investigated and documented.
Q4: What are the handling precautions for this compound?
A4: GR 94800 is supplied as a trifluoroacetic acid (TFA) salt. TFA is a corrosive chemical. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3] Refer to the material safety data sheet (MSDS) for specific handling and storage instructions.
Troubleshooting Unexplained Experimental Results
While no specific off-target effects are documented, unexpected results can arise from various factors in an experimental setup. The following guide provides a logical workflow to troubleshoot such occurrences.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
As there are no documented unexpected off-target effects, we cannot provide specific protocols to investigate them. However, a standard experimental approach to characterize the selectivity of a receptor antagonist is provided below.
Protocol: In Vitro Receptor Binding Assay to Determine Antagonist Selectivity
Objective: To determine the binding affinity of this compound for the target receptor (NK2) and a panel of off-target receptors.
Materials:
-
This compound
-
Radiolabeled ligand for each receptor of interest (e.g., [125I]-Neurokinin A for NK2)
-
Cell membranes or tissues expressing the receptors of interest
-
Binding buffer (specific to each receptor assay)
-
Scintillation fluid and counter or other appropriate detection system
Methodology:
-
Preparation of Reagents: Prepare a series of dilutions of this compound. Prepare the radiolabeled ligand and cell membranes according to established protocols for each receptor.
-
Binding Reaction: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the reaction mixture at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter or other appropriate detector.
-
Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and subsequently the Ki value to determine the binding affinity for each receptor.
Caption: A generalized workflow for an in vitro receptor binding assay.
References
interpreting inconsistent results with GR 94800 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve inconsistent results encountered during experiments with GR 94800 TFA, a potent and selective tachykinin NK2 receptor antagonist.
Troubleshooting Guides
Inconsistent results with this compound can arise from a variety of factors, from reagent handling to complex cellular responses. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than Expected Agonist Response (Apparent Low Antagonist Potency)
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light. |
| Low NK2 Receptor Expression | Validate the NK2 receptor expression level in your cell line using a validated positive control agonist. |
| Agonist Off-Target Effects | In cell lines lacking detectable NK2 receptors, the agonist Neurokinin A (NKA) has been shown to induce responses by upregulating and engaging the NK1 receptor.[1] Use a selective NK1 receptor antagonist as a control to test for this possibility. |
| TFA Counterion Interference | The trifluoroacetic acid (TFA) counterion can impact cellular assays.[2][3][4] Consider exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride. |
Problem 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Action |
| This compound Adsorption | Peptides are known to adsorb to plastic and glass surfaces, leading to a decrease in the effective concentration.[5][6][7][8] To mitigate this, use low-adsorption labware and consider the addition of a carrier protein like BSA to your assay buffer. |
| Incomplete Solubilization | Ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing aqueous dilutions. Visually inspect for any precipitation. |
| Cell Seeding Inconsistency | Ensure even cell seeding density across all wells of the microplate. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all reagents. |
Problem 3: Gradual Decrease in Antagonist Efficacy Over Time
| Potential Cause | Recommended Action |
| Receptor Desensitization/Internalization | Prolonged exposure to agonists can lead to NK2 receptor desensitization and internalization, making the cells less responsive to subsequent antagonist treatment.[9][10][11][12] Minimize the pre-incubation time with the agonist or conduct antagonist pre-incubation studies. |
| Proteolytic Degradation | Peptides can be degraded by proteases present in cell culture media, especially if it contains serum.[13][14][15][16] Consider using serum-free media for the assay or including protease inhibitors. |
| Compound Instability | Assess the stability of this compound in your specific assay buffer and conditions over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor. It competitively blocks the binding of the endogenous agonist, Neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the primary signaling pathways activated by the NK2 receptor?
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like NKA, it primarily couples to Gq/11 and Gs proteins. This leads to the activation of Phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]), and the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[17][18]
Q3: Can the TFA counterion affect my experimental results?
Yes, the trifluoroacetic acid (TFA) counterion, often present in synthetic peptides, can significantly impact biological experiments. It has been reported to alter cell growth, protein synthesis, and even induce inflammatory responses.[2][4] For sensitive assays, it is advisable to either use a peptide with a different counterion (e.g., hydrochloride) or perform a counterion exchange.
Q4: How can I be sure my cells are expressing functional NK2 receptors?
To validate your cell line, you should:
-
Confirm NK2 receptor expression at the mRNA or protein level (e.g., RT-qPCR, Western blot, or flow cytometry).
-
Demonstrate a robust and dose-dependent response to a selective NK2 receptor agonist (e.g., Neurokinin A) in your functional assay (e.g., calcium flux or cAMP accumulation).
-
Show that this agonist response can be specifically blocked by a known selective NK2 receptor antagonist.
Q5: What is receptor desensitization and how can I avoid it?
Receptor desensitization is a process where a receptor becomes less responsive to a stimulus after prolonged exposure. For the NK2 receptor, this can involve receptor phosphorylation and internalization.[9][10][12] To minimize desensitization in your experiments, you can:
-
Reduce the incubation time with the agonist.
-
Use the lowest effective concentration of the agonist.
-
Allow for a sufficient recovery period between agonist additions if conducting multiple stimulations.
Experimental Protocols
Key Experiment: In Vitro Functional Assay for NK2 Receptor Antagonism (Calcium Flux)
This protocol provides a general workflow for assessing the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
-
Cell Culture: Plate cells expressing the human NK2 receptor in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a stock solution of a selective NK2 receptor agonist (e.g., Neurokinin A) in water or an appropriate buffer.
-
Prepare a working solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Calcium Indicator Loading:
-
Remove the cell culture medium.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer to each well.
-
Incubate the plate at 37°C for the time recommended by the dye manufacturer.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the prepared dilutions of this compound to the respective wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject the agonist solution into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an in vitro NK2 receptor antagonist assay.
Caption: Simplified signaling pathway of the tachykinin NK2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com.cn [genscript.com.cn]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS Compatible Antiadsorption Diluent for Peptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolytic activity in infected and noninfected insect cells: degradation of HIV-1 Pr55gag particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. innoprot.com [innoprot.com]
impact of TFA counter-ion on GR 94800 TFA activity
Welcome to the technical support center for GR 94800 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential impact of the trifluoroacetate (TFA) counter-ion on the activity of the selective NK2 receptor antagonist, GR 94800, and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is GR 94800?
A1: GR 94800 is a potent and selective antagonist of the tachykinin NK2 receptor. It is a linear heptapeptide with the sequence PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH2.[1][2] It is commonly used in research to study the physiological roles of the NK2 receptor, which is implicated in conditions such as bronchial hyperreactivity and irritable bowel syndrome.[1]
Q2: Why is GR 94800 supplied as a TFA salt?
A2: The trifluoroacetate (TFA) counter-ion is a common remnant from the synthesis and purification of peptides.[3][4] Solid-phase peptide synthesis (SPPS) often uses TFA to cleave the synthesized peptide from the resin, and it is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[4] Consequently, commercially available peptides like GR 94800 are often supplied as TFA salts.[2]
Q3: Can the TFA counter-ion affect the biological activity of GR 94800?
Q4: What are the potential downstream effects of TFA in my experiments?
A4: Beyond direct effects on the peptide's activity, residual TFA can lower the pH of your experimental solutions, which can, in turn, affect cellular health and protein function.[4] In in vivo studies, TFA has been shown to potentially trifluoroacetylate proteins and phospholipids, which could elicit an immune response.[4] Furthermore, TFA can interfere with certain analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, by producing a strong absorbance band that overlaps with the amide I band of peptides.
Q5: When should I consider exchanging the TFA counter-ion?
A5: You should consider a counter-ion exchange if you are observing inconsistent or unexpected results in your biological assays, if your experimental system is particularly sensitive to pH changes, or if you are conducting in vivo studies where potential immunogenicity is a concern. For sensitive cell-based assays, even nanomolar concentrations of TFA have been reported to have an effect.[4]
Troubleshooting Guides
Issue 1: Lower than Expected Antagonist Activity of GR 94800
If you observe that your this compound salt is exhibiting lower antagonist potency than anticipated, consider the following troubleshooting steps.
Logical Workflow for Troubleshooting Low Activity
Caption: Troubleshooting workflow for low GR 94800 activity.
| Possible Cause | Suggested Solution |
| TFA Interference | The TFA counter-ion may be altering the peptide's conformation or directly affecting the cells in your assay, leading to reduced antagonist activity. |
| Action: Perform a counter-ion exchange to replace TFA with hydrochloride (HCl). See the detailed protocol below. After the exchange, re-test the activity of the GR 94800 HCl salt. | |
| Incorrect Peptide Concentration | Errors in weighing or dissolving the peptide can lead to a lower effective concentration. |
| Action: Verify the peptide concentration using a quantitative method such as amino acid analysis or by measuring absorbance at 280 nm and using the appropriate extinction coefficient. | |
| Peptide Degradation | Improper storage or handling may have led to the degradation of the peptide. |
| Action: Ensure the peptide has been stored at -20°C or lower and protected from moisture. Analyze the peptide's integrity using mass spectrometry or analytical HPLC. | |
| Assay System Issues | The problem may lie with the assay itself, such as unhealthy cells, issues with reagents, or improper incubation times. |
| Action: Run appropriate positive and negative controls for your assay. For example, use a known NK2 receptor agonist to confirm that the receptor is responsive in your system. |
Issue 2: High Variability Between Experimental Replicates
High variability can be a sign of inconsistent effects of the TFA counter-ion or other experimental factors.
| Possible Cause | Suggested Solution |
| Variable TFA Effects | The impact of TFA can be concentration-dependent and may vary between wells or plates, leading to inconsistent results. |
| Action: Exchange the TFA counter-ion for HCl to remove this source of variability. | |
| pH Fluctuation | Residual TFA can acidify the media to varying degrees, especially if buffering capacity is low, affecting cell viability and receptor function inconsistently. |
| Action: Measure the pH of your final assay buffer after the addition of this compound. If it has dropped, adjust it accordingly. Consider using a more robustly buffered medium. | |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable responses. |
| Action: Ensure thorough mixing of your cell suspension before and during plating. Use a cell counter to verify cell density. |
Data Presentation
While specific comparative data for this compound vs. other salts is not available in the literature, the following table illustrates the potential differences a researcher might observe in a functional assay based on general principles of TFA effects. This data is hypothetical and for illustrative purposes only .
Table 1: Hypothetical Comparison of GR 94800 Salt Forms in an NK2 Receptor-Mediated Calcium Influx Assay
| Salt Form | IC50 (nM) | Maximum Inhibition (%) | Standard Deviation (of IC50) |
| This compound | 15.2 | 95% | ± 4.5 |
| GR 94800 HCl | 5.8 | 98% | ± 1.2 |
This hypothetical data suggests that the HCl salt form may exhibit higher potency (lower IC50) and lower variability compared to the TFA salt form.
Experimental Protocols
Protocol 1: Counter-Ion Exchange from TFA to HCl
This protocol is adapted from standard methods for peptide salt exchange.
Materials:
-
This compound salt
-
Ultrapure water
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound peptide in ultrapure water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 5-10 mM.
-
Incubation: Let the solution stand at room temperature for 1-2 minutes.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has sublimated, leaving a dry powder.
-
Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the 5-10 mM HCl solution, freeze, and lyophilize again. Repeat this process 2-3 times.
-
Final Product: The resulting white powder is the GR 94800 HCl salt. Store at -20°C or below.
Protocol 2: Functional Assessment of GR 94800 Activity via Calcium Influx Assay
This protocol outlines a general method to assess the antagonist activity of GR 94800 on the NK2 receptor.
Materials:
-
A cell line endogenously or recombinantly expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
A selective NK2 receptor agonist (e.g., Neurokinin A).
-
GR 94800 (TFA or HCl salt).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the NK2 receptor-expressing cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of GR 94800 (TFA and/or HCl salt) in assay buffer.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add the different concentrations of GR 94800. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the NK2 agonist (e.g., the EC80 concentration of Neurokinin A) to all wells simultaneously using an automated injector.
-
Data Acquisition: Immediately begin measuring fluorescence intensity kinetically for 1-2 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). Plot the normalized response against the logarithm of the GR 94800 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Diagram
The natural ligand for the NK2 receptor is Neurokinin A (NKA). Upon binding, the receptor undergoes a conformational change, activating associated G proteins. GR 94800 acts by competitively blocking this binding.
Caption: Signaling pathway of the Tachykinin NK2 receptor.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neurokinin A - Wikipedia [en.wikipedia.org]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
Technical Support Center: GR 94800 TFA In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of GR 94800 TFA, a potent and selective NK2 receptor peptide antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective peptide antagonist for the neurokinin-2 (NK2) receptor.[1] It functions by competitively inhibiting the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor. This blockade prevents the activation of downstream signaling pathways.
Q2: We are observing lower than expected in vivo efficacy with this compound. What are the potential causes?
Poor in vivo efficacy of peptide-based therapeutics like this compound can stem from several factors inherent to their structure. These include:
-
Rapid Enzymatic Degradation: Peptides are susceptible to rapid breakdown by proteases in plasma and tissues, leading to a short in vivo half-life.[2]
-
Poor Tissue Penetration: The physicochemical properties of peptides can limit their ability to cross biological membranes and reach the target tissue in sufficient concentrations.[2]
-
Suboptimal Pharmacokinetics: A short half-life and rapid clearance can prevent the compound from achieving the necessary exposure at the site of action.[3]
-
Issues with Formulation and Solubility: The trifluoroacetate (TFA) salt form may require specific formulation strategies to ensure optimal solubility and stability in physiological solutions.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy Despite Correct Dosage
If you are not observing the expected biological effect even when administering this compound at recommended concentrations, consider the following troubleshooting steps:
-
Route of Administration: The chosen route of administration significantly impacts the bioavailability of the peptide. Intravenous (IV) administration typically provides the highest bioavailability, while subcutaneous (SC) or intraperitoneal (IP) injections may result in slower absorption and lower peak plasma concentrations.
-
Dosing Frequency: Due to the potentially short half-life of peptide antagonists, a single dose may not be sufficient to maintain therapeutic concentrations.[2][4] Consider a continuous infusion or more frequent dosing regimen.
-
Vehicle and Formulation: Ensure the vehicle used for dissolving this compound is appropriate and does not impact its stability or solubility. For in vivo studies, sterile, pyrogen-free saline or phosphate-buffered saline (PBS) are common choices. The addition of a small percentage of a solubilizing agent like DMSO or a surfactant may be necessary but should be validated for in vivo use.
Quantitative Data Summary
The following table summarizes the receptor binding affinity of GR 94800.
| Receptor | pKb Value |
| NK2 | 9.6 |
| NK1 | 6.4 |
| NK3 | 6.0 |
Data compiled from publicly available information.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rodent Model of Airway Hyperresponsiveness
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a model of neurokinin A-induced airway constriction.
Materials:
-
This compound
-
Neurokinin A (NKA)
-
Anesthetized, ventilated rodents (e.g., guinea pigs or rats)
-
Apparatus for measuring airway resistance and compliance
-
Vehicle (e.g., sterile saline)
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically insert a tracheal cannula for mechanical ventilation. Monitor cardiovascular parameters throughout the experiment.
-
Baseline Measurement: Record baseline airway resistance and compliance for a stable period.
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous injection). The dose will need to be optimized based on preliminary studies.
-
NKA Challenge: After a predetermined pretreatment time with this compound, challenge the animal with an intravenous infusion of NKA to induce bronchoconstriction.
-
Efficacy Measurement: Continuously record airway resistance and compliance. The efficacy of this compound is determined by its ability to attenuate the NKA-induced increase in airway resistance.
-
Data Analysis: Compare the changes in airway mechanics between vehicle-treated and this compound-treated groups.
Visualizations
Signaling Pathway of NK2 Receptor Antagonism
Caption: Mechanism of this compound at the NK2 receptor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting efficacy issues.
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 4. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in GR 94800 TFA Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving GR 94800 TFA, a potent and selective NK2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
GR 94800 is a potent and selective peptide antagonist of the neurokinin-2 (NK2) receptor, with pKB values reported to be 9.6 for the NK2 receptor, and significantly lower for NK1 (6.4) and NK3 (6.0) receptors.[1] As an antagonist, it blocks the downstream signaling cascade initiated by the binding of the endogenous ligand, neurokinin A (NKA). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion from the purification process.
Q2: What is the significance of the TFA counter-ion in my experiments?
Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification.[2][3] Residual TFA in your GR 94800 sample can introduce significant variability in biological assays. It can alter the pH of your assay buffer, act as an allosteric modulator of receptors, and in some cases, directly affect cell proliferation and viability.[4][5] It is crucial to be aware of the potential effects of TFA and to take steps to mitigate them.
Q3: What are the known downstream signaling pathways of the NK2 receptor?
The NK2 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[4][5] Activation of the Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to a transient increase in cytosolic calcium concentration. Activation of the Gs pathway stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4][5]
Q4: What are some common sources of variability in neuropeptide receptor experiments in general?
Variability in neuropeptide experiments can arise from several factors, including:
-
Low in vivo concentrations: Neuropeptides often act at very low concentrations, making assays sensitive to minor fluctuations.
-
Structural diversity: Neuropeptides can have various isoforms and post-translational modifications, leading to differences in activity.
-
Receptor subtypes and dimerization: The presence of multiple receptor subtypes and the potential for receptor dimerization can lead to complex signaling and variable responses.[6][7][8]
-
Ligand stability and degradation: Peptides can be susceptible to degradation by proteases present in cell culture or tissue preparations.
-
Assay conditions: Factors such as temperature, pH, and buffer composition can significantly impact experimental outcomes.
Troubleshooting Guides
Issue 1: High Inter-Assay or Intra-Assay Variability in Binding Affinity (pIC50, pKB)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Ligand Preparation | - Prepare fresh stock solutions of this compound for each experiment. - Use a consistent, high-purity solvent for reconstitution. - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. |
| Variability in Cell/Membrane Preparation | - Use cells with a consistent passage number. - Ensure complete and consistent cell lysis for membrane preparations. - Quantify protein concentration accurately for each batch of membranes. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For serial dilutions, perform them carefully and consistently. |
| Incubation Time and Temperature Fluctuations | - Ensure a consistent incubation time for all samples in an assay. - Use a calibrated incubator or water bath to maintain a stable temperature. |
| Impact of TFA Counter-ion | - Consider performing a counter-ion exchange to a more biologically compatible salt (e.g., acetate or hydrochloride). - If counter-ion exchange is not feasible, ensure the final concentration of TFA is consistent across all experiments and control for its effects. |
Issue 2: Inconsistent or Noisy Signal in Functional Assays (Calcium Flux, cAMP)
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify receptor expression levels in your cell line using techniques like qPCR or western blotting. - Consider using a cell line with higher or inducible receptor expression. |
| Cell Health and Viability | - Ensure cells are healthy and have high viability (>95%) before starting the assay. - Avoid over-confluency, as this can alter receptor expression and signaling. |
| Agonist Concentration | - Use a fresh, high-quality agonist (e.g., Neurokinin A) at a concentration that elicits a robust and reproducible response (typically EC80 for antagonist assays). |
| Assay Buffer Composition | - Optimize the assay buffer for pH, ionic strength, and the presence of necessary co-factors. - The presence of divalent cations (e.g., Ca2+, Mg2+) can be critical for some GPCRs. |
| TFA Interference | - TFA can directly impact cellular health and signaling pathways. - Perform control experiments with TFA alone to assess its baseline effect on your cells. - As with binding assays, consider a counter-ion exchange for GR 94800. |
| Signal Detection Issues | - For calcium flux assays, ensure proper loading of the fluorescent dye and check for dye compartmentalization. - For cAMP assays, ensure the lysis buffer is effective and that the detection reagents are fresh and properly prepared. |
Quantitative Data Summary
The following table summarizes reported binding affinities for GR 94800. Note that variability is expected between different studies and experimental conditions.
| Parameter | Receptor | Reported Value | Reference |
| pKB | NK2 | 9.6 | [1] |
| pKB | NK1 | 6.4 | [1] |
| pKB | NK3 | 6.0 | [1] |
| pIC50 | NK2 | 8.4 - 9.5 | [9] |
Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, while pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency.
Experimental Protocols
NK2 Receptor Radioligand Binding Assay (Antagonist Competition)
Objective: To determine the binding affinity (Ki) of this compound for the NK2 receptor.
Materials:
-
Cell membranes expressing the human NK2 receptor.
-
Radioligand: [³H]-SR48968 or another suitable NK2 receptor antagonist radioligand.
-
This compound
-
Unlabeled NK2 receptor antagonist (for non-specific binding determination, e.g., SR48968).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound at various concentrations (or buffer for total binding, or excess unlabeled antagonist for non-specific binding).
-
Radioligand at a final concentration close to its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Flux Functional Assay
Objective: To measure the antagonistic effect of this compound on NK2 receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the human NK2 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound.
-
NK2 receptor agonist (e.g., Neurokinin A).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent plate reader with an injection system.
Methodology:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or buffer for 15-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the NK2 receptor agonist (at a pre-determined EC80 concentration) and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine the IC50 of this compound by plotting the response against the antagonist concentration and fitting the data to a dose-response curve.
Visualizations
Caption: NK2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. salimetrics.com [salimetrics.com]
- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GR 94800 TFA in NK2 Receptor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with GR 94800 TFA not effectively blocking neurokinin 2 (NK2) receptor activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GR 94800 and how does it work?
GR 94800 is a potent and selective peptide antagonist of the tachykinin NK2 receptor.[1] It functions through competitive inhibition, binding to the NK2 receptor without activating it, thereby blocking the natural ligand, neurokinin A (NKA), from binding and initiating downstream signaling pathways.[2]
Q2: What are the primary signaling pathways activated by the NK2 receptor?
The NK2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two pathways:
-
Gq/G11 pathway: Activation of this pathway leads to an increase in intracellular calcium (Ca2+) levels.[3]
-
Gs pathway: Activation of this pathway results in an increase in cyclic AMP (cAMP) levels.[3][4]
Q3: What does the "TFA" in this compound signify?
TFA stands for trifluoroacetate. It is a counter-ion commonly used in the synthesis and purification of peptides, including GR 94800. The final product is often a TFA salt of the peptide. It is important to be aware that residual TFA can sometimes interfere with biological assays.
Troubleshooting Guide
Issue 1: this compound fails to inhibit NKA-induced NK2 receptor activation.
If you observe that this compound is not blocking the activation of the NK2 receptor by its agonist, Neurokinin A (NKA), consider the following potential causes and troubleshooting steps.
Potential Cause 1: Suboptimal this compound Concentration
The effective concentration of an antagonist can vary depending on the specific experimental conditions, including cell type, receptor expression level, and agonist concentration.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific assay.
-
Verify Agonist Concentration: Ensure that the concentration of NKA being used is appropriate. A very high concentration of the agonist may require a higher concentration of the antagonist to achieve effective blockade.
-
Potential Cause 2: Interference from the TFA Counter-ion
Trifluoroacetate (TFA) is a remnant from the peptide synthesis process and can have unintended biological effects.
-
Troubleshooting Steps:
-
TFA Control: Run a control experiment with TFA alone (at a concentration equivalent to that present in your this compound solution) to determine if it has any effect on your cells or assay readout.
-
Salt Exchange: If TFA interference is suspected, consider exchanging the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl), through dialysis or a salt exchange column.
-
Source a Different Salt Form: If possible, obtain GR 94800 as a different salt form from the supplier.
-
Potential Cause 3: Issues with this compound Stock Solution
Improper storage or handling of the peptide can lead to degradation and loss of activity.
-
Troubleshooting Steps:
-
Storage: Lyophilized GR 94800 should be stored at -20°C or lower.[5][6] Peptides containing amino acids like Cys, Met, or Trp are susceptible to oxidation.[5]
-
Reconstitution: Reconstitute the peptide in a suitable solvent as recommended by the manufacturer. For peptides in solution, it is best to prepare fresh solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles.[7]
-
Solubility: Ensure the peptide is fully dissolved. Sonication may be required for difficult-to-dissolve peptides.
-
Potential Cause 4: Assay-Specific Problems
The lack of observed inhibition could be due to issues with the experimental setup or the assay itself.
-
Troubleshooting Steps:
-
Cell Health: Ensure the cells used in the assay are healthy and viable.
-
Receptor Expression: Verify the expression of the NK2 receptor in your cell line or tissue preparation.
-
Assay Controls: Include appropriate positive and negative controls in your experiment. A known NK2 receptor antagonist can serve as a positive control for inhibition.
-
Incubation Time: Optimize the pre-incubation time of the antagonist with the cells before adding the agonist. A longer pre-incubation time may be necessary for the antagonist to reach its target and exert its effect.
-
Potential Cause 5: NK2 Receptor Subtype Variation
While GR 94800 is a potent NK2 receptor antagonist, its affinity for different NK2 receptor subtypes, if they exist in your system, could vary. One study investigating NK2 receptor heterogeneity in rat tissues did not find compelling evidence for subtypes in the smooth muscle-containing tissues examined, and GR 94800 displayed high affinity across these tissues.[8] However, the possibility of subtypes in other tissues or species cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Literature Review: Consult the literature to determine if different NK2 receptor subtypes have been identified in your specific model system.
-
Alternative Antagonists: Test other selective NK2 receptor antagonists to see if they produce the expected inhibition.
-
Quantitative Data Summary
The following table summarizes the reported potency of GR 94800.
| Compound | Receptor | Potency (pKB) | Reference |
| GR 94800 | NK2 | 9.6 | [1] |
| GR 94800 | NK1 | 6.4 | [1] |
| GR 94800 | NK3 | 6.0 | [1] |
Experimental Protocols
Protocol 1: NK2 Receptor-Mediated Calcium Flux Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization following NK2 receptor activation.
Materials:
-
Cells expressing the NK2 receptor (e.g., CHO-NK2 or HEK293-NK2)
-
Neurokinin A (NKA)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Plating: Plate the NK2 receptor-expressing cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Agonist Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add NKA at a predetermined EC80 concentration to all wells simultaneously using an automated injector.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and normalize it to the baseline. Plot the normalized response against the concentration of this compound to determine the IC50.
Protocol 2: NK2 Receptor-Mediated cAMP Assay
This protocol provides a general method for measuring changes in intracellular cAMP levels upon NK2 receptor activation.
Materials:
-
Cells expressing the NK2 receptor
-
Neurokinin A (NKA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX)
Procedure:
-
Cell Plating: Plate the NK2 receptor-expressing cells in a suitable multi-well plate at a predetermined density and culture overnight.
-
Antagonist Pre-incubation:
-
Remove the culture medium.
-
Add this compound at various concentrations diluted in stimulation buffer to the cells.
-
Incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Agonist Stimulation: Add NKA at a predetermined EC80 concentration to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the concentration of this compound to calculate the IC50.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. intavispeptides.com [intavispeptides.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Saredutant and GR 94800 TFA in Efficacy Studies
In the landscape of neurokinin-2 (NK2) receptor antagonists, saredutant and GR 94800 TFA represent two distinct stages of drug development and research. Saredutant, a non-peptide antagonist, progressed to Phase III clinical trials for major depressive disorder and was extensively studied for generalized anxiety disorder, generating a substantial body of efficacy data. In contrast, this compound is a potent peptide antagonist primarily utilized as a research tool in preclinical settings, with no publicly available in vivo efficacy studies in animal models or humans. This guide provides a comprehensive overview of the available efficacy data for saredutant and the pharmacological profile of this compound.
Mechanism of Action: Targeting the Tachykinin NK2 Receptor
Both saredutant and this compound exert their effects by antagonizing the tachykinin NK2 receptor. This receptor is a G-protein coupled receptor that, upon binding its endogenous ligand neurokinin A (NKA), activates downstream signaling pathways, primarily through Gq/11 and Gs proteins. This activation leads to the stimulation of phospholipase C and an increase in intracellular calcium levels.[1] In the central nervous system, NK2 receptors are found in regions like the prefrontal cortex and hippocampus and are implicated in modulating stress responses, anxiety, and depression. By blocking the NK2 receptor, saredutant and this compound are hypothesized to mitigate the effects of NKA, thereby producing anxiolytic and antidepressant effects.
Saredutant: Efficacy in Clinical and Preclinical Studies
Saredutant (also known as SR48968) demonstrated antidepressant and anxiolytic-like effects in a variety of preclinical models and was evaluated in human clinical trials for depression and anxiety.
Clinical Efficacy in Major Depressive Disorder
A key Phase II clinical trial (NCT00250627) evaluated the efficacy and safety of saredutant in patients with major depressive disorder.
Table 1: Saredutant Efficacy Data in Major Depressive Disorder (8-Week Study)
| Outcome Measure | Saredutant (100 mg/day) | Placebo | Comparator (Paroxetine) |
|---|---|---|---|
| Primary Endpoint | |||
| Change from Baseline in HAM-D Total Score | Data not publicly available | Data not publicly available | Data not publicly available |
| Secondary Endpoints | |||
| Change from Baseline in MADRS Total Score | Data not publicly available | Data not publicly available | Data not publicly available |
| Change from Baseline in CGI-S Score | Data not publicly available | Data not publicly available | Data not publicly available |
HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-S: Clinical Global Impression - Severity. Note: While the trial design is public, specific quantitative results from this study are not readily available in published literature, a factor that likely contributed to the discontinuation of its development.
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Saredutant was also investigated in several clinical trials for the treatment of GAD.
Table 2: Saredutant Efficacy Data in Generalized Anxiety Disorder (8-Week Studies)
| Outcome Measure | Saredutant (30-100 mg/day) | Placebo | Comparator (Escitalopram) |
|---|---|---|---|
| Primary Endpoint | |||
| Change from Baseline in HAM-A Total Score | Data not publicly available | Data not publicly available | Data not publicly available |
| Secondary Endpoints |
| Change from Baseline in CGI-S Score | Data not publicly available | Data not publicly available | Data not publicly available |
HAM-A: Hamilton Anxiety Rating Scale; CGI-S: Clinical Global Impression - Severity. Note: Similar to the depression trials, detailed quantitative outcomes from the GAD trials (e.g., NCT00417118, NCT00390533, NCT00390650) are not widely published.
Preclinical Efficacy in Animal Models of Depression
Preclinical studies provided the initial evidence for saredutant's antidepressant-like effects. A notable study utilized the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression.
Table 3: Preclinical Efficacy of Saredutant in the Forced Swim Test (FSL Rats)
| Treatment Group | Dose | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
|---|---|---|---|
| Vehicle | - | ~180 | - |
| Saredutant | 3 mg/kg | ~120 | ~33% |
| Saredutant | 10 mg/kg | ~100 | ~44% |
| Desipramine (Comparator) | 5 mg/kg | ~90 | ~50% |
Data are approximate values based on graphical representations in published studies.[2]
Table 4: Preclinical Efficacy of Saredutant in the Social Interaction Test (FSL Rats)
| Treatment Group | Dose | Social Interaction Time (seconds) | % Increase vs. Vehicle |
|---|---|---|---|
| Vehicle | - | ~100 | - |
| Saredutant | 10 mg/kg | ~150 | ~50% |
| Desipramine (Comparator) | 5 mg/kg | ~160 | ~60% |
Data are approximate values based on graphical representations in published studies.[2]
Experimental Protocols
Saredutant Clinical Trial in Major Depressive Disorder (NCT00250627)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
-
Patient Population: Adult patients diagnosed with major depressive disorder.
-
Intervention:
-
Saredutant (100 mg once daily)
-
Placebo
-
Paroxetine (as an active comparator)
-
-
Duration: 8 weeks of double-blind treatment.
-
Primary Outcome Measure: Change from baseline to Day 56 in the Hamilton Depression Rating Scale (HAM-D) total score.
-
Secondary Outcome Measures:
-
Change from baseline to Day 56 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Change from baseline to Day 56 in the Clinical Global Impression - Severity (CGI-S) score.
-
Saredutant Preclinical Study in FSL Rats
-
Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, and Flinders Resistant Line (FRL) rats as controls.
-
Intervention:
-
Saredutant (1, 3, or 10 mg/kg)
-
Vehicle control
-
Desipramine (5 mg/kg) as a positive control
-
-
Administration: Daily administration for 14 consecutive days.
-
Behavioral Tests (conducted ~22 hours after the last dose):
-
Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior.
-
Social Interaction Test: The amount of time a rat spends actively interacting with an unfamiliar conspecific is measured. Reduced social interaction is interpreted as a sign of anxiety and/or depression.
-
This compound: A Potent Research Tool
This compound is a heptapeptide antagonist of the NK2 receptor.[3] Its primary characterization is through in vitro receptor binding and functional assays.
Table 5: Pharmacological Profile of this compound
| Parameter | Value | Receptor Selectivity |
|---|---|---|
| pKB at NK2 Receptor | 9.6 | Highly potent at NK2 |
| pKB at NK1 Receptor | 6.4 | ~1600-fold lower affinity than for NK2 |
| pKB at NK3 Receptor | 6.0 | ~4000-fold lower affinity than for NK2 |
pKB is the negative logarithm of the antagonist's dissociation constant, with higher values indicating greater binding affinity.[4]
To date, there are no published in vivo efficacy studies for this compound in animal models of any disease, nor are there any records of its evaluation in human clinical trials. Its use appears to be confined to in vitro and ex vivo experiments to probe the function of the NK2 receptor.
Conclusion
The comparison between saredutant and this compound is one of a clinically evaluated drug candidate versus a preclinical research tool. Saredutant has a significant, albeit unpublished in detail, body of efficacy data from both animal models and human clinical trials for depression and anxiety, establishing its potential, though ultimately not leading to regulatory approval. This compound, while a potent and selective NK2 receptor antagonist in vitro, lacks the in vivo efficacy data necessary for a direct comparison with saredutant. Researchers in drug development can look to the extensive preclinical and clinical program of saredutant to understand the therapeutic potential and challenges of targeting the NK2 receptor, while utilizing this compound as a valuable tool for further elucidating the receptor's role in physiology and disease.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NK2 Receptor Antagonists: GR 94800 TFA vs. Ibodutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent neurokinin-2 (NK2) receptor antagonists: GR 94800 TFA and ibodutant. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Introduction to NK2 Receptor Antagonism
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand is neurokinin A (NKA). Antagonism of the NK2 receptor is a therapeutic strategy for conditions such as irritable bowel syndrome (IBS), asthma, and overactive bladder. This guide focuses on two selective NK2 receptor antagonists, the peptide antagonist this compound and the non-peptide antagonist ibodutant.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and ibodutant, providing a direct comparison of their binding affinity, potency, and selectivity.
Table 1: Binding Affinity and Potency
| Compound | Parameter | Value | Species/Tissue | Assay Type | Reference |
| Ibodutant | pKi | 10.1 | Human (recombinant) | Radioligand Binding | [1] |
| pKi | 9.9 | Human (colon smooth muscle) | Radioligand Binding | [2][3] | |
| pKB | 9.1 | Human (recombinant) | Calcium Release | [1] | |
| pKB | 9.1 | Human (colon smooth muscle) | Contraction Assay | [2][3] | |
| pKB | 9.3 | Guinea Pig (colon) | Contraction Assay | [1] | |
| This compound | pKB | 9.6 | Not Specified | Functional Assay | [4] |
| pIC50 | 8.4-9.5 | Rat (fundus, colon, bladder, vas deferens) | Competitive Binding | [5] |
Table 2: Receptor Selectivity
| Compound | Target | pKB / pKi | Selectivity vs. NK2 | Reference |
| Ibodutant | NK1 | pKi = 6.1 | ~10,000-fold | [1] |
| NK3 | pKi = 6.4 | ~5,000-fold | [1] | |
| This compound | NK1 | pKB = 6.4 | ~1,585-fold | [4] |
| NK3 | pKB = 6.0 | ~3,981-fold | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for pKi determination of Ibodutant)
This protocol is based on the methodology described for determining the binding affinity of ibodutant to the human NK2 receptor.[2][3]
-
Membrane Preparation:
-
Human colon smooth muscle tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated in a final volume of 250 µL containing:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl2, 0.02% BSA, and peptidase inhibitors like phosphoramidon and captopril).
-
A fixed concentration of radiolabeled NKA (e.g., [¹²⁵I]NKA).
-
Varying concentrations of the unlabeled antagonist (ibodutant).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NKA.
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Measurement:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is the negative logarithm of the Ki.
-
Functional Assay: In Vitro Contraction of Human Colon Smooth Muscle (for pKB determination of Ibodutant)
This protocol is based on the methodology used to assess the antagonist potency of ibodutant.[2][3]
-
Tissue Preparation:
-
Strips of human colonic circular smooth muscle are obtained and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves to a selective NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)) are generated to establish a baseline response.
-
The tissues are then incubated with a specific concentration of the antagonist (ibodutant) for a predetermined time (e.g., 30 minutes).
-
A second concentration-response curve to the NK2 agonist is then constructed in the presence of the antagonist.
-
This process is repeated with different concentrations of the antagonist.
-
-
Data Analysis:
-
The antagonist potency is determined using a Schild plot analysis. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pKB value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity suggests competitive antagonism.
-
Functional Assay: General Protocol for pKB Determination of this compound
While a specific detailed protocol for this compound was not available in the initial searches, a general functional assay protocol based on common practices for peptide NK2 antagonists is described.[4]
-
Tissue Preparation:
-
An appropriate isolated tissue preparation known to express functional NK2 receptors is used (e.g., guinea pig trachea or rabbit pulmonary artery).
-
The tissue is mounted in an organ bath as described for the ibodutant functional assay.
-
-
Experimental Procedure:
-
A baseline cumulative concentration-response curve to an NK2 receptor agonist is established.
-
The tissue is incubated with this compound at a specific concentration for a defined period.
-
A subsequent concentration-response curve to the agonist is generated in the presence of this compound.
-
The procedure is repeated for a range of this compound concentrations.
-
-
Data Analysis:
-
The pKB value is determined using Schild analysis as described for ibodutant.
-
Conclusion
Both this compound and ibodutant are potent and selective NK2 receptor antagonists. Ibodutant, a non-peptide antagonist, demonstrates high binding affinity (pKi ~10) and functional potency (pKB ~9.1). This compound, a peptide antagonist, exhibits very high functional potency (pKB = 9.6). Both compounds show significant selectivity for the NK2 receptor over the NK1 and NK3 subtypes.
The choice between these two antagonists may depend on the specific experimental requirements. For in vivo studies, the pharmacokinetic properties and oral bioavailability of the non-peptide ibodutant might be advantageous. For in vitro studies requiring a highly potent and well-characterized peptide antagonist, this compound is an excellent choice. Researchers should consider the differences in their chemical nature (peptide vs. non-peptide) and the specific experimental context when selecting the most suitable NK2 receptor antagonist for their studies.
References
- 1. MEN15596, a novel nonpeptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly potent and selective heptapeptide antagonists of the neurokinin NK-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 94800 TFA: A Comparative Analysis of its Selectivity for NK1 and NK3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of GR 94800 TFA, a potent tachykinin receptor antagonist, with a focus on its activity at the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors relative to its high affinity for the neurokinin-2 (NK2) receptor. The information presented is supported by experimental data and includes detailed methodologies for the key experiments cited.
Selectivity Profile of this compound
This compound is a well-established peptide antagonist known for its high potency and selectivity for the NK2 receptor.[1][2] Its affinity for NK1 and NK3 receptors is significantly lower, demonstrating a distinct selectivity profile. The antagonist activities are commonly expressed as pKB values, which represent the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A higher pKB value indicates a higher antagonist potency.
The selectivity of this compound is summarized in the table below:
| Receptor | Antagonist Potency (pKB) |
| NK2 | 9.6 |
| NK1 | 6.4 |
| NK3 | 6.0 |
Data sourced from multiple references.[1][2]
As the data illustrates, this compound is approximately 1,585 times more potent at the NK2 receptor than at the NK1 receptor and about 3,981 times more potent at the NK2 receptor than at the NK3 receptor. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor.
Experimental Protocols
The determination of the antagonist potency (pKB) of this compound at tachykinin receptors is typically achieved through in vitro functional assays and radioligand binding studies. While the precise, detailed protocols from the original characterization may not be publicly available, the following represents a standard methodology employed in the field for such determinations.
Functional Analysis: Isolated Tissue Assays
Functional assays measure the ability of an antagonist to inhibit the response of a tissue to an agonist. For tachykinin receptors, isolated smooth muscle preparations are commonly used.
Objective: To determine the pKB of this compound against NK1, NK2, and NK3 receptor-mediated tissue contractions.
Materials and Methods:
-
Tissue Preparation:
-
NK1 Receptor: Guinea pig ileum is a classical preparation where substance P (SP), an NK1 receptor agonist, induces contraction.
-
NK2 Receptor: Rabbit pulmonary artery or hamster trachea are commonly used tissues where neurokinin A (NKA), an NK2 receptor agonist, causes contraction.
-
NK3 Receptor: Rat portal vein or guinea pig ileum can be utilized, where neurokinin B (NKB) or senktide, an NK3 receptor agonist, elicits a contractile response.
-
Tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to the respective selective agonists (SP for NK1, NKA for NK2, and NKB/senktide for NK3) are generated to establish a baseline.
-
The tissues are then washed and incubated with varying concentrations of this compound for a predetermined period.
-
Following incubation with the antagonist, a second cumulative concentration-response curve to the agonist is constructed.
-
-
Data Analysis:
-
The concentration-response curves in the absence and presence of this compound are plotted.
-
The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The pKB value is determined from the x-intercept of the Schild plot.
-
Biochemical Analysis: Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.
Materials and Methods:
-
Receptor Source:
-
Cell lines recombinantly expressing human or other species' NK1, NK2, or NK3 receptors are commonly used.
-
Alternatively, membrane preparations from tissues known to be rich in the respective receptors can be utilized.
-
-
Radioligand:
-
A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen (e.g., [3H]-Substance P for NK1, [125I]-NKA for NK2, [3H]-Senktide for NK3).
-
-
Experimental Procedure:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.
-
-
Assay Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi (-log Ki) is often reported, which is analogous to the pKB value.
-
Visualizing the Selectivity and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Selectivity profile of this compound for tachykinin receptors.
Caption: Workflow for determining antagonist potency using functional assays.
References
Comparative Analysis of GR 94800 TFA Cross-Reactivity with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of GR 94800 TFA, a potent and selective NK2 receptor antagonist, with other tachykinin receptors, namely the NK1 and NK3 receptors. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Introduction to Tachykinin Receptors and this compound
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide range of physiological processes.[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors.[1] While each tachykinin has a preferential receptor (SP for NK1, NKA for NK2, and NKB for NK3), a degree of cross-reactivity exists among them.[2]
This compound is a well-established peptide antagonist with high affinity and selectivity for the NK2 receptor.[3][4][5][6] Understanding its binding profile and functional activity at the NK1 and NK3 receptors is critical for interpreting experimental results and for the development of highly selective therapeutic agents.
Quantitative Comparison of Receptor Affinity
The binding affinity of this compound for the three tachykinin receptors has been determined through various in vitro studies. The affinity is often expressed as a pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a stronger binding affinity.
| Compound | NK1 Receptor (pKB) | NK2 Receptor (pKB) | NK3 Receptor (pKB) |
| This compound | 6.4[3][4][5][6] | 9.6[3][4][5][6] | 6.0[3][4][5][6] |
As the data clearly indicates, this compound exhibits a significantly higher affinity for the NK2 receptor compared to the NK1 and NK3 receptors. This demonstrates its high selectivity for the NK2 receptor.
Tachykinin Receptor Signaling Pathway
Activation of tachykinin receptors, which are coupled to Gq proteins, initiates a well-characterized signaling cascade. This pathway is fundamental to the physiological responses mediated by these receptors.
Caption: Tachykinin receptor signaling pathway.
Experimental Protocols
The determination of the cross-reactivity of this compound involves several key experimental procedures. Below are detailed methodologies for radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to a receptor.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a microplate, combine the cell membranes, a specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2), and varying concentrations of this compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the ability of a compound to either activate or block the signaling of a receptor.
This assay is suitable for Gq-coupled receptors like the tachykinin receptors.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the NK1, NK2, or NK3 receptor into a black-walled, clear-bottom microplate.
-
Allow the cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Assay Procedure:
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add varying concentrations of an appropriate tachykinin agonist (e.g., Substance P for NK1) to the cells to stimulate calcium release.
-
To determine the antagonist activity of this compound, pre-incubate the cells with varying concentrations of the compound before adding the agonist.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to the agonist.
-
For antagonist studies, plot the agonist-induced fluorescence response against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist response.
-
While tachykinin receptors primarily signal through the Gq pathway, some studies also investigate their potential coupling to Gs or Gi proteins, which modulate cyclic AMP (cAMP) levels.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells expressing the tachykinin receptor of interest.
-
Treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
-
Assay Procedure:
-
To assess potential Gs coupling, incubate the cells with varying concentrations of this compound in the presence of an agonist and measure cAMP accumulation.
-
To assess potential Gi coupling, stimulate the cells with an agent that increases cAMP levels (e.g., forskolin) and then add the tachykinin agonist in the presence or absence of this compound. A decrease in forskolin-stimulated cAMP levels would indicate Gi coupling.
-
-
Data Analysis:
-
Quantify the levels of cAMP using a commercially available kit (e.g., ELISA or HTRF-based assays).
-
Plot the cAMP levels against the concentration of the test compound to determine its effect on receptor signaling.
-
Conclusion
The available data consistently demonstrate that this compound is a highly potent and selective antagonist for the tachykinin NK2 receptor, with significantly lower affinity for the NK1 and NK3 receptors. This high degree of selectivity makes it a valuable tool for researchers investigating the specific roles of the NK2 receptor in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the independent verification of these findings and for the further characterization of novel tachykinin receptor ligands.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NK2 Antagonist | MCE [medchemexpress.cn]
A Comparative Review of Peptide vs. Non-Peptide NK2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-2 (NK2) receptor, a member of the tachykinin receptor subfamily of G protein-coupled receptors, has emerged as a significant therapeutic target for a range of disorders, including asthma, irritable bowel syndrome, and anxiety. The development of antagonists for this receptor has followed two distinct paths: the modification of endogenous peptide ligands and the discovery of small-molecule, non-peptide compounds. This guide provides an objective comparison of the performance of these two classes of NK2 antagonists, supported by experimental data, to aid researchers in the selection and development of suitable candidates for their studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for representative peptide and non-peptide NK2 antagonists, focusing on their binding affinity, functional antagonism, and selectivity.
Table 1: Peptide NK2 Antagonists - Binding and Functional Data
| Compound | Type | Target | Binding Affinity (Ki) | Functional Antagonism (pA2/pKB) | Selectivity |
| MEN 11420 (Nepadutant) | Glycosylated bicyclic peptide | Human NK2 | 2.5 nM | 8.6 - 10.2 | High for NK2 vs NK1 & NK3 (pIC50 < 6)[1] |
| MEN 10376 | Peptide | Rat small intestine NK2 | 4.4 µM | 8.08 | Selective for NK2 |
| L-659,877 | Cyclic hexapeptide | Hamster urinary bladder NK2 | pIC50 = 8.0 | pKB = 8.1 | Selective for NK2 |
| PD 147714 | Peptoid | Hamster urinary bladder NK2 | 1.4 nM | - | Selective for NK2[2] |
Table 2: Non-Peptide NK2 Antagonists - Binding and Functional Data
| Compound | Type | Target | Binding Affinity (Ki/pKi/IC50) | Functional Antagonism (pA2) | Selectivity |
| Saredutant (SR 48968) | Non-peptide | Human NK2 | IC50 = 0.13 nM | - | Selective for NK2[3] |
| GR 159897 | Non-peptide | Human NK2 (CHO cells) | pKi = 9.5 | 8.7 (guinea-pig trachea) | Negligible activity at NK1 (pKi=5.3) and NK3 (pKi<5)[4] |
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Peptide Antagonists (e.g., MEN 11420) | Non-Peptide Antagonists (e.g., Saredutant, GR 159897) |
| Oral Bioavailability | Generally very low (<3% for MEN 11420) | Generally orally active and bioavailable[4][5] |
| Half-life | Relatively short (e.g., 44 min for MEN 11420 in rats) | Generally longer duration of action (e.g., GR 159897 has a long duration of action of 3h in vivo)[4] |
| Metabolic Stability | Susceptible to proteolytic degradation, though modifications can improve stability | Generally more stable |
| Blood-Brain Barrier Penetration | Typically poor | Can be designed to be brain-penetrant |
In Vivo Efficacy: A Comparative Look
Direct head-to-head in vivo comparisons of peptide and non-peptide NK2 antagonists are crucial for evaluating their therapeutic potential. One study compared the effects of the peptide antagonist MEN 11420 and the non-peptide antagonist saredutant (SR 48968) on neurokinin A-induced bronchoconstriction in asthmatic patients. Both antagonists demonstrated a significant inhibitory effect, shifting the dose-response curve for neurokinin A to the right[6]. Specifically, intravenous administration of MEN 11420 (2 mg and 8 mg) produced a significant blockade of NKA-induced bronchoconstriction[6]. Similarly, oral administration of 100 mg of saredutant also resulted in a significant inhibition of NKA-induced bronchoconstriction[5]. While both classes of compounds show in vivo efficacy, the oral activity of non-peptide antagonists presents a significant advantage for clinical development.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the NK2 receptor.
1. Membrane Preparation:
-
Cells stably expressing the human NK2 receptor (e.g., CHO cells) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.
2. Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [³H]-SR 48968 or [¹²⁵I]-Neurokinin A) and varying concentrations of the unlabeled test compound (peptide or non-peptide antagonist).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK2 antagonist.
-
The reaction is incubated at room temperature for a specified time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK2 receptor agonist.
1. Cell Preparation:
-
Cells expressing the NK2 receptor are seeded into a 96-well black-walled, clear-bottom plate and cultured overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C. This allows the dye to enter the cells.
3. Antagonist Incubation:
-
The dye-containing buffer is removed, and the cells are washed.
-
The cells are then incubated with varying concentrations of the test antagonist (or vehicle control) for a specified period.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR).
-
A baseline fluorescence reading is taken.
-
An NK2 receptor agonist (e.g., Neurokinin A) is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
5. Data Analysis:
-
The antagonist's effect is quantified by its ability to reduce the agonist-induced fluorescence signal.
-
The IC50 value (the concentration of the antagonist that produces 50% of its maximal inhibition) is determined by plotting the response against the antagonist concentration.
-
For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
Both peptide and non-peptide antagonists have demonstrated high affinity and selectivity for the NK2 receptor, with proven in vivo efficacy. Peptide antagonists, derived from endogenous ligands, often exhibit excellent potency. However, their therapeutic potential is frequently hampered by poor pharmacokinetic properties, including low oral bioavailability and rapid metabolism.
In contrast, non-peptide antagonists have been developed to overcome these limitations. They are typically orally active, possess longer half-lives, and exhibit greater metabolic stability, making them more attractive candidates for clinical development. While challenges in achieving the desired clinical efficacy and safety profiles for non-peptide NK2 antagonists have been encountered, their favorable pharmacokinetic profile continues to drive research in this area.
The choice between a peptide and a non-peptide NK2 antagonist will ultimately depend on the specific research question or therapeutic goal. For in vitro studies or acute in vivo experiments where parenteral administration is feasible, peptide antagonists can be valuable tools. However, for the development of chronic oral therapies, non-peptide antagonists represent the more promising approach.
References
- 1. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the tachykinin NK(2) receptor antagonist MEN11420 (nepadutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NK2 Receptor Antagonists: GR 94800 TFA vs. Saredutant and Ibodutant in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo profiles of three prominent neurokinin-2 (NK2) receptor antagonists: GR 94800 TFA, saredutant, and ibodutant. While direct comparative in vivo studies for this compound are limited in the public domain, this document synthesizes available preclinical data for saredutant and ibodutant and contrasts it with the known in vitro potency of this compound. The information is intended to aid researchers in selecting appropriate tools for their investigations into the physiological roles of the NK2 receptor and its potential as a therapeutic target.
Introduction to NK2 Receptor Antagonism
The tachykinin NK2 receptor, a G-protein coupled receptor, is preferentially activated by its endogenous ligand, neurokinin A (NKA). Activation of the NK2 receptor is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists have been investigated for their therapeutic potential in conditions such as asthma, irritable bowel syndrome (IBS), and anxiety disorders. This guide focuses on a comparative analysis of this compound, a potent peptide antagonist, and two non-peptide antagonists, saredutant and ibodutant, based on available in vivo experimental data.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound, saredutant, and ibodutant, highlighting their receptor affinity and in vivo efficacy in relevant animal models.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKB / pKi | Species | Reference |
| This compound | NK2 | 9.6 | Not Specified | [1] |
| NK1 | 6.4 | Not Specified | [1] | |
| NK3 | 6.0 | Not Specified | [1] | |
| Saredutant | NK2 | 9.2 | Human | |
| Ibodutant | NK2 | 9.9 | Human | |
| NK2 | 8.4 (Nepadutant) | Human |
Note: pKB is the negative logarithm of the antagonist dissociation constant, and pKi is the negative logarithm of the inhibition constant. Higher values indicate greater binding affinity.
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Species | Dose Range | Effect | Reference |
| Saredutant | Forced Swim Test | Rat | 2.5 - 10 mg/kg, i.p. | Decreased immobility time, indicating antidepressant-like effects. Maximum effect at 2.5 mg/kg. | |
| Saredutant | Stress-Induced Hyperthermia | Mouse | 3 - 30 mg/kg, p.o. | Significant reduction in stress-induced temperature at 30 mg/kg, suggesting anxiolytic-like activity.[2] | |
| Ibodutant | Colorectal Distension (TNBS-induced colitis) | Guinea Pig | 0.33 - 6.5 mg/kg, s.c. | Prevented visceral hypersensitivity, with greater efficacy in females.[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.
Forced Swim Test (Rat) for Antidepressant-like Activity
Objective: To assess the potential antidepressant effect of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
Procedure:
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation (Day 1): Naive rats are individually placed in the swim cylinder for a 15-minute pre-test session. This session is to induce a stable baseline of immobility for the subsequent test.
-
Drug Administration: Following the pre-test, animals are treated with the test compound (e.g., saredutant at 2.5, 5, or 10 mg/kg, i.p.) or vehicle.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the swim cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating without struggling, making only movements necessary to keep its head above water) is recorded and analyzed.
Stress-Induced Hyperthermia (Mouse) for Anxiolytic-like Activity
Objective: To evaluate the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Procedure:
-
Housing: Mice are singly housed for at least 24 hours before the experiment.
-
Baseline Temperature (T1): The basal rectal temperature of each mouse is measured using a digital thermometer.
-
Stressor: Immediately after the first temperature measurement, the mouse is subjected to a mild stressor, which can be the handling and temperature measurement itself, or placement in a novel cage.
-
Second Temperature Measurement (T2): 10 minutes after the first measurement, the rectal temperature is measured again.
-
Drug Administration: The test compound (e.g., saredutant at 3-30 mg/kg, p.o.) or vehicle is administered at a specified time before the first temperature measurement.
-
Data Analysis: The change in body temperature (ΔT = T2 - T1) is calculated. A reduction in ΔT by the test compound compared to the vehicle group indicates an anxiolytic-like effect.
Colorectal Distension Model (Guinea Pig) for Visceral Analgesia
Objective: To assess the visceral analgesic properties of a compound by measuring its effect on the nociceptive response to colorectal distension, often in a model of visceral hypersensitivity.
Procedure:
-
Induction of Hypersensitivity (Optional): Visceral hypersensitivity can be induced by intracolonic administration of an irritant like 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Animal Preparation: Guinea pigs are anesthetized, and a balloon catheter is inserted into the distal colon.
-
Drug Administration: The test compound (e.g., ibodutant at 0.33-6.5 mg/kg, s.c.) or vehicle is administered prior to the distension procedure.[3]
-
Colorectal Distension (CRD): The balloon is inflated to various pressures to induce visceral stimulation.
-
Measurement of Nociceptive Response: The response to distension is typically quantified by measuring the visceromotor response (VMR), which is the contraction of the abdominal muscles, recorded via electromyography (EMG).
-
Data Analysis: The magnitude of the VMR at different distension pressures is compared between the drug-treated and vehicle-treated groups. A reduction in the VMR indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NK2 receptor signaling pathway and a general workflow for the in vivo comparison of drug candidates.
Figure 1: Simplified NK2 Receptor Signaling Pathway.
Figure 2: General Workflow for In Vivo Comparison.
Discussion and Future Directions
The available data highlight the potent and selective nature of this compound at the NK2 receptor in vitro. In contrast, saredutant and ibodutant have demonstrated clear in vivo efficacy in rodent models of depression/anxiety and visceral pain, respectively.
A significant gap in the current literature is the absence of direct, head-to-head in vivo comparisons of this compound with other NK2 receptor antagonists. Such studies would be invaluable for elucidating the translational potential of these compounds. Future research should aim to:
-
Conduct in vivo studies with this compound in established animal models of NK2 receptor-mediated pathologies to determine its efficacy and potency in a whole-organism context.
-
Perform direct comparative studies of this compound, saredutant, and ibodutant in the same in vivo models to allow for a robust assessment of their relative therapeutic potential.
-
Investigate the pharmacokinetic and pharmacodynamic properties of this compound in vivo to understand its absorption, distribution, metabolism, and excretion, which are critical for its development as a potential therapeutic agent.
By addressing these research questions, the scientific community can gain a more comprehensive understanding of the therapeutic utility of NK2 receptor antagonism and the specific advantages offered by different chemical classes of antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. The neurokinin NK2 antagonist, saredutant, ameliorates stress-induced conditions without impairing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gender‐related differential effect of tachykinin NK2 receptor‐mediated visceral hyperalgesia in guinea pig colon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Saredutant and GR 159897: Two Structurally Distinct NK2 Receptor Antagonists
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of two structurally different non-peptide antagonists of the Tachykinin NK2 receptor: Saredutant (SR 48968) and GR 159897. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data, facilitating informed decisions in the selection of tool compounds for preclinical research.
Introduction to NK2 Receptor Antagonism
The Tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is preferentially activated by the neuropeptide Neurokinin A (NKA).[1] Its activation is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists have been investigated for their therapeutic potential in conditions such as asthma, irritable bowel syndrome, anxiety, and depression.[2][3] Saredutant and GR 159897 represent two distinct chemical classes of NK2 antagonists, and understanding their comparative pharmacology is crucial for advancing research in this area.
Comparative Performance Data
The following tables summarize the in vitro potency of Saredutant and GR 159897 based on published experimental findings. It is important to note that the data were generated in different experimental systems, which should be considered when making a direct comparison.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Radioligand | Preparation | pKi | Ki (nM) | Reference |
| Saredutant | [¹²⁵I]NKA | Human colon smooth muscle membranes | 9.2 | 0.63 | [4] |
| GR 159897 | [³H]GR100679 | Human ileum NK2 receptors in CHO cells | 9.5 | 0.32 | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonist Potency
| Compound | Agonist | Functional Assay | pA2 | Reference |
| GR 159897 | GR64349 (NK2 agonist) | Guinea-pig trachea contraction | 8.7 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for characterizing NK2 antagonists.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the characterization of NK2 receptor antagonists.
Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies for GPCR binding assays.[5][6]
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO cells).
-
Radioligand specific for the NK2 receptor (e.g., [³H]GR100679).
-
Unlabeled test antagonist (e.g., Saredutant or GR 159897) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and a protease inhibitor cocktail).
-
Wash Buffer (ice-cold).
-
96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test antagonist.
-
For determining non-specific binding, add a high concentration of an unlabeled NK2 ligand. For total binding, add assay buffer instead of the antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plates.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux
This protocol is a generalized procedure for measuring intracellular calcium changes upon GPCR activation.[7][8][9]
Objective: To determine the functional potency (IC₅₀ or pA₂) of an antagonist in blocking agonist-induced NK2 receptor signaling.
Materials:
-
A cell line stably expressing the human NK2 receptor and capable of signaling through the Gq pathway (e.g., CHO-K1 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM, or Indo-1 AM).
-
NK2 receptor agonist (e.g., Neurokinin A).
-
Test antagonist (e.g., Saredutant or GR 159897) at various concentrations.
-
Cell culture medium and appropriate buffers (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated liquid handler.
Procedure:
-
Plate the NK2-expressing cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in the presence of an organic anion transporter inhibitor like probenecid (if required to prevent dye leakage) for approximately 1 hour at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and pre-incubate for a specified period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Using the integrated liquid handler, add a fixed concentration of the NK2 agonist (typically the EC₈₀) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist's potency is determined by plotting the agonist's response against the antagonist's concentration. The IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist's response) can be calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value.
Conclusion
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Assessing the Potency of GR 94800 TFA Against Novel and Established NK2 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of GR 94800 TFA, a selective neurokinin-2 (NK2) receptor antagonist, against both novel and established NK2 receptor agonists. The information presented is supported by experimental data to facilitate objective evaluation and inform research and development decisions in the field of tachykinin receptor pharmacology.
Executive Summary
This compound is a potent and highly selective peptide antagonist of the NK2 receptor, demonstrating high affinity in various in vitro models.[1][2][3] This guide collates available data on its antagonist activity against a range of NK2 agonists, including recently developed compounds and established research tools. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and visualizations of key signaling pathways and workflows.
Data Presentation: Potency of this compound and NK2 Agonists
The following tables summarize the potency of this compound and the agonistic activity of various NK2 receptor agonists.
Table 1: Potency of the NK2 Receptor Antagonist this compound
| Antagonist | Potency (pKB) | pA2 Value | Agonist | Tissue/Cell Line | Reference |
| This compound | 9.6 | - | - | Not specified | [1][2][3] |
| GR 94800 | - | 8.6 | [Lys5, MeLeu9, Nle10]-NKA(4-10) | Human bladder detrusor muscle | [4] |
| GR 94800 | - | 6.0 ± 0.4 | Unspecified NK2 agonist | Rat spinal cord | [5] |
| GR 94800 | - | 5.4 ± 0.3 | Unspecified NK2 agonist | Gerbil spinal cord | [5] |
| GR 94800 | - | 4.8 ± 0.1 | Unspecified NK2 agonist | Not specified | [5] |
Table 2: Potency of Novel and Established NK2 Receptor Agonists
| Agonist | Potency (EC50/IC50) | Receptor Specificity | Reference |
| Novel Agonist | |||
| Neurokinin A (4-10) peptide analogue (Embark Biotech) | 2.2 - 5 nM | Selective for NK2 over NK1 and NK3 | |
| Established Agonists | |||
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 6.1 nM (IC50) | Highly selective for NK2 | [1] |
| [β-Ala8]neurokinin A (4-10) | Potent and selective NK2 agonist | Selective for NK2 | [6] |
| Neurokinin A | Potent NK2 agonist | Acts via NK2 receptor | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Schild Analysis for Determining Antagonist Potency (pA2 Value)
Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and its negative logarithm (pA2) of a competitive antagonist. The pA2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Materials:
-
Isolated tissue preparation expressing NK2 receptors (e.g., human bladder detrusor muscle, rabbit pulmonary artery).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
NK2 receptor agonist (e.g., [Lys5, MeLeu9, Nle10]-NKA(4-10)).
-
NK2 receptor antagonist (this compound).
-
Data acquisition and analysis software.
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the NK2 agonist to establish a baseline.
-
Wash the tissue to remove the agonist and allow it to return to baseline.
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period to reach equilibrium.
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve for the same agonist.
-
Repeat steps 3-5 with increasing concentrations of this compound.
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined by the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Radioligand Binding Assay for Receptor Affinity (Ki Value)
Radioligand binding assays measure the affinity of a ligand for a receptor by using a radioactively labeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the NK2 receptor.
-
Radiolabeled NK2 receptor ligand (e.g., [125I]-Neurokinin A).
-
This compound (unlabeled competitor).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Calcium Mobilization Assay for Functional Antagonism
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, which is a hallmark of Gq-coupled GPCR activation, such as the NK2 receptor.
Materials:
-
Cells stably expressing the human NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
NK2 receptor agonist.
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the NK2 receptor agonist into the wells.
-
Immediately measure the change in fluorescence over time.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.
-
Calculate the IC50 value of this compound from the concentration-response curve.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound.
Caption: NK2 Receptor Signaling Pathway.
Caption: Schild Analysis Experimental Workflow.
Caption: Logical Relationship for Potency Assessment.
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. GR 94800 | CAS:141636-65-9 | Potent, selective NK2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Linear Heptapeptide Antagonist, GR 94800 - Creative Peptides [creative-peptides.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal and Handling of GR 94800 TFA: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Potent and Selective NK2 Receptor Antagonist, GR 94800 TFA.
This document provides crucial operational and disposal plans for this compound, a potent and selective neurokinin-2 (NK2) receptor peptide antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. The trifluoroacetic acid (TFA) salt form necessitates specific handling precautions due to its corrosive nature.
Immediate Safety and Handling Protocols
This compound is a peptide antagonist, and its TFA component is a strong acid. The primary hazards are associated with the TFA, which is corrosive and can cause severe skin burns and eye damage.[1][2] Standard laboratory best practices for handling potent peptides and corrosive acids should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in both lyophilized and solution forms.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side shields or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
Handling Procedures:
-
Engineering Controls: All handling of this compound, especially the preparation of stock solutions and dilutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent such as sand or diatomaceous earth. Place the contaminated material into a designated, sealed container for hazardous waste disposal. Ventilate the affected area. Do not allow the substance to enter drains or waterways.[2]
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area immediately with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
Waste Segregation and Storage:
-
All waste containing this compound, including unused solutions, contaminated pipette tips, tubes, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Disposal Workflow:
Caption: A step-by-step workflow for the proper disposal of this compound waste.
Experimental Protocols
GR 94800 is a selective antagonist for the NK2 receptor, which is involved in various physiological processes, including smooth muscle contraction. A common application for such a compound is in vitro pharmacological assays to determine its potency and efficacy.
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a typical experiment to assess the antagonistic effect of GR 94800 on agonist-induced smooth muscle contraction in isolated tissue.
Methodology:
-
Tissue Preparation:
-
Isolate a smooth muscle-containing tissue (e.g., guinea pig ileum, trachea) and place it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Agonist-Induced Contraction:
-
Establish a cumulative concentration-response curve for an NK2 receptor agonist (e.g., Neurokinin A) to determine the baseline contractile response.
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined time.
-
-
Challenge with Agonist:
-
In the continued presence of this compound, re-establish the concentration-response curve for the NK2 agonist.
-
-
Data Analysis:
-
Compare the agonist concentration-response curves in the absence and presence of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value).
-
Experimental Workflow Diagram:
Caption: Workflow for an in vitro smooth muscle contraction assay to evaluate this compound.
Signaling Pathway
GR 94800 acts as an antagonist at the NK2 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like Neurokinin A to the NK2 receptor typically initiates a signaling cascade leading to a physiological response, such as smooth muscle contraction. GR 94800 blocks this binding, thereby inhibiting the downstream signaling.
NK2 Receptor Signaling Pathway Diagram:
Caption: The signaling pathway of the NK2 receptor and the inhibitory action of GR 94800.
References
Personal protective equipment for handling GR 94800 TFA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GR 94800 TFA. The following procedures are based on the available safety data for Trifluoroacetic acid (TFA), a component of this product. The toxicological properties of the GR 94800 peptide itself have not been fully investigated, and therefore, this compound should be handled with caution.
Hazard Identification and Personal Protective Equipment
This compound is a potent and selective NK2 receptor peptide antagonist.[1] The "TFA" component, Trifluoroacetic acid, is a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also toxic if inhaled.[2] Due to the potential hazards, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Purpose |
| Eye Protection | Safety goggles with side protection or a face shield.[3] | To protect against splashes that can cause severe eye damage, including blindness.[2] |
| Hand Protection | Chemical resistant gloves (e.g., tested according to EN 374).[3] | To prevent skin contact which can cause severe burns.[2][3] |
| Skin and Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes. | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To prevent inhalation of vapors which are toxic.[2] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all equipment and reagents needed for the experiment.
-
-
Handling the Compound:
-
Conduct all weighing and solution preparation within a certified chemical fume hood.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.
-
Keep the container tightly closed when not in use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention.[2][3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Experimental Workflow for Safe Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
